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  • Product: 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
  • CAS: 438221-76-2

Core Science & Biosynthesis

Foundational

IUPAC name for C12H9NO5 furan derivative

An In-Depth Technical Guide to Benzyl 5-nitrofuran-2-carboxylate A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 5-nitrofuran-2-carboxylate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Benzyl 5-nitrofuran-2-carboxylate, a furan derivative with the molecular formula C₁₂H₉NO₅. As a member of the nitrofuran class of compounds, it belongs to a family of synthetic molecules recognized for their potent biological activities. This document elucidates the compound's identity, synthesis, and characterization, delves into the well-established mechanism of action for the nitrofuran scaffold, and explores its relevance and potential applications in the field of drug development. By integrating fundamental chemical principles with insights into its biological significance, this guide serves as an authoritative resource for professionals engaged in medicinal chemistry and pharmaceutical research.

Compound Identification and Structural Elucidation

The furan derivative corresponding to the molecular formula C₁₂H₉NO₅ is identified as Benzyl 5-nitrofuran-2-carboxylate . This compound integrates three key chemical moieties: a furan ring, a nitro group, and a benzyl ester functional group.

  • IUPAC Name: Benzyl 5-nitrofuran-2-carboxylate

  • Molecular Formula: C₁₂H₉NO₅

  • Molecular Weight: 247.21 g/mol [1]

  • Core Structure: A furan ring substituted at the C2 position with a benzyl carboxylate group and at the C5 position with a nitro group.

The presence of the 5-nitrofuran core is of particular significance. This structural motif is the cornerstone of the nitrofuran class of antimicrobials, which are prodrugs that undergo intracellular activation to exert their biological effects[2]. The benzyl ester group modulates the compound's physicochemical properties, such as lipophilicity and solubility, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Identifier Value
IUPAC Name Benzyl 5-nitrofuran-2-carboxylate
Molecular Formula C₁₂H₉NO₅
CAS Number 7332-67-4
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)[O-]

Synthesis and Characterization

The synthesis of Benzyl 5-nitrofuran-2-carboxylate is most logically achieved through the esterification of 5-nitrofuroic acid with benzyl alcohol. This reaction is a classic example of Fischer esterification, typically catalyzed by a strong acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of Benzyl 5-nitrofuran-2-carboxylate.

Materials:

  • 5-nitro-2-furoic acid

  • Benzyl alcohol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-nitro-2-furoic acid (1 equivalent) in an excess of benzyl alcohol (5-10 equivalents). The alcohol serves as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of carboxylic acid) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane or ethyl acetate.

    • Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Repeat until effervescence ceases.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure Benzyl 5-nitrofuran-2-carboxylate as a solid.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents 5-Nitro-2-furoic Acid + Benzyl Alcohol catalyst H₂SO₄ (cat.) reagents->catalyst Add reflux Heat to Reflux (4-6 hours) catalyst->reflux Initiate quench Cool & Dilute with DCM reflux->quench wash Wash with NaHCO₃ & Brine quench->wash dry Dry (MgSO₄) wash->dry evaporate Solvent Evaporation dry->evaporate purify Recrystallization (Ethanol) evaporate->purify product Pure Benzyl 5-nitrofuran-2-carboxylate purify->product

Caption: Synthetic workflow for Benzyl 5-nitrofuran-2-carboxylate.

Structural Validation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expected peaks include strong C=O stretching for the ester (around 1720 cm⁻¹), characteristic N-O stretching for the nitro group (around 1530 and 1350 cm⁻¹), and C-O stretching for the ester linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the carbon-hydrogen framework. The ¹H NMR spectrum should show distinct signals for the aromatic protons on the benzyl and furan rings, as well as the benzylic CH₂ protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (247.21 g/mol ).

Mechanism of Action: The Nitrofuran Paradigm

Benzyl 5-nitrofuran-2-carboxylate is a prodrug, and its biological activity is contingent upon the reductive activation of its 5-nitro group. This mechanism is the hallmark of the nitrofuran class and is particularly effective against microbial cells that possess the necessary enzymatic machinery[2].

Pillar 1: Reductive Activation The process is initiated inside the target cell (e.g., a bacterium) by NAD(P)H-dependent nitroreductases (Type I, such as NfsA and NfsB in E. coli)[2]. These enzymes catalyze a stepwise two-electron reduction of the nitro group.

Pillar 2: Generation of Cytotoxic Intermediates This reduction generates a cascade of highly reactive, short-lived intermediates, including the nitroso (-NO) and hydroxylamino (-NHOH) derivatives[2]. These electrophilic species are the primary effectors of cytotoxicity.

Pillar 3: Multi-Target Cellular Damage The reactive intermediates indiscriminately attack multiple biological macromolecules, leading to widespread cellular dysfunction and death. Key targets include:

  • DNA and RNA: The intermediates can cause strand breaks and other lesions, disrupting replication, transcription, and translation[2][3].

  • Ribosomal Proteins: Inhibition of ribosomal function halts protein synthesis, a critical process for cell viability[4].

  • Metabolic Enzymes: Key enzymes involved in cellular respiration and metabolism can be inhibited, leading to a shutdown of energy production.

This multi-targeted mechanism is a significant advantage, as it drastically reduces the likelihood of bacteria developing resistance through a single-point mutation.

Mechanism_of_Action cluster_targets Cellular Targets compound Nitrofuran Prodrug (R-NO₂) reductases Bacterial Nitroreductases (e.g., NfsA, NfsB) compound->reductases Enters Cell & is Reduced intermediates Reactive Intermediates (R-NO, R-NHOH) reductases->intermediates Generates dna DNA/RNA Damage intermediates->dna ribosomes Ribosomal Protein Inhibition intermediates->ribosomes enzymes Metabolic Enzyme Inhibition intermediates->enzymes death Cell Death dna->death ribosomes->death enzymes->death

Caption: Reductive activation and multi-target mechanism of nitrofurans.

Applications in Drug Development and Research

The nitrofuran scaffold is a privileged structure in medicinal chemistry, primarily due to its established success in antimicrobial therapy.

Antimicrobial Potential

The most prominent application of nitrofuran derivatives is as antibacterial agents. Compounds like nitrofurantoin are mainstays in the treatment of uncomplicated urinary tract infections[4]. The broad-spectrum activity and low rate of resistance development make this class of compounds particularly valuable in an era of growing antibiotic resistance[2]. While specific data for Benzyl 5-nitrofuran-2-carboxylate is not widely published, its structure strongly suggests it would possess similar antimicrobial properties, making it a candidate for further investigation.

Scaffold for Novel Therapeutics

Beyond its direct antimicrobial use, the nitrofuran-containing pyridinone and related heterocyclic structures are versatile scaffolds for drug discovery. Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and cardiotonic effects. The ability to modify the ester group of Benzyl 5-nitrofuran-2-carboxylate allows for systematic Structure-Activity Relationship (SAR) studies. By replacing the benzyl group with other substituents, researchers can fine-tune properties such as:

  • Potency: Enhancing interaction with biological targets.

  • Selectivity: Minimizing off-target effects and toxicity.

  • Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.

Potential in Oncology

Some nitrofuran derivatives have been investigated for their potential as anticancer agents. For example, FANFT is a known tumor initiator used in research models to induce bladder cancer. While this highlights a potential toxicity concern, it also underscores the potent biological activity of the nitro group. Modern drug design aims to harness this reactivity selectively against cancer cells, for instance, by targeting the hypoxic microenvironment of tumors where nitroreductase activity can be upregulated.

Representative Nitrofuran Drug Primary Indication Key Therapeutic Feature
Nitrofurantoin Uncomplicated Urinary Tract InfectionsAchieves high concentration in urine; low resistance rates[4].
Furazolidone Bacterial and Protozoal EnteritisBroad-spectrum activity against gastrointestinal pathogens.
Nifurtimox Chagas Disease (Trypanosomiasis)Effective against protozoal parasites.
Nitrofural (Nitrofurazone) Topical AntimicrobialUsed for skin infections and burns.

Conclusion and Future Perspectives

Benzyl 5-nitrofuran-2-carboxylate (C₁₂H₉NO₅) is a classic exemplar of the nitrofuran chemical class. Its structure is amenable to straightforward synthesis, and its biological activity is predicted by the well-understood mechanism of reductive activation common to all 5-nitrofurans. While its primary potential lies in the antimicrobial sphere, the versatility of its scaffold provides a platform for broader medicinal chemistry exploration.

Future research should focus on a comprehensive biological evaluation of this specific molecule to confirm its antimicrobial spectrum and potency. Furthermore, the synthesis of an analog library, by varying the ester component, could lead to the discovery of novel compounds with optimized therapeutic properties, potentially yielding new leads in the fight against infectious diseases or other conditions.

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Exploratory

A Technical Guide to the Structural Elucidation of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

Foreword: The Imperative of Unambiguous Structural Verification Foundational Analysis: Establishing the Molecular Blueprint Before delving into the intricacies of the molecular framework, the elemental composition and de...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification

Foundational Analysis: Establishing the Molecular Blueprint

Before delving into the intricacies of the molecular framework, the elemental composition and degree of unsaturation must be established. This foundational data provides the basic constraints for any proposed structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the cornerstone for determining the exact molecular formula. Unlike nominal mass spectrometry, its high resolving power allows for the measurement of a compound's mass to several decimal places. This precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions), thereby providing a single, unambiguous molecular formula.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol. The solvent should be of high purity to minimize background ions.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibrant mixture) to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range. For the target molecule (C₁₂H₉NO₅), the expected exact mass is 247.0481 g/mol . The instrument should be set to a resolution of >10,000 FWHM.

  • Data Analysis: Identify the peak corresponding to the molecular ion or its common adducts. The measured m/z value is then used to calculate the most plausible elemental formula using the instrument's software, which considers isotopic abundance patterns.

Degree of Unsaturation

From the confirmed molecular formula, C₁₂H₉NO₅, the degree of unsaturation (or index of hydrogen deficiency) is calculated. This value represents the total number of rings and/or multiple bonds in the molecule.

  • Formula: Rings + π bonds = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: 12 - (9/2) - (0/2) + (1/2) + 1 = 9

A degree of unsaturation of 9 immediately suggests a highly aromatic system. This is consistent with the presence of a benzene ring (4 degrees), a furan ring (2 degrees), a nitro group (1 degree), and an aldehyde carbonyl group (1 degree), totaling 8 degrees, with the final degree accounted for by the second double bond in the furan ring. This initial calculation is a crucial logical check for the subsequent spectroscopic analysis.

Mapping the Functional Groups: FT-IR Spectroscopy

Expertise & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. By analyzing the absorption spectrum, we can create a functional group inventory.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Characteristics
~2850 & ~2750Aldehyde C-HC-H StretchTwo distinct, medium-intensity peaks. The ~2750 cm⁻¹ peak is particularly diagnostic.[2][3]
~1700-1680Aldehyde C=OC=O StretchStrong, sharp absorption. Conjugation with the furan ring shifts it to a lower frequency than a saturated aldehyde.[3]
~1525 & ~1345Nitro Group (NO₂)Asymmetric & Symmetric N-O StretchTwo strong, sharp absorptions, characteristic of aromatic nitro compounds.
~1600 & ~1475Aromatic RingsC=C StretchMultiple sharp bands of variable intensity.
~1250 & ~1050Aryl-Alkyl EtherAsymmetric & Symmetric C-O-C StretchStrong absorptions.
~3100Aromatic/Furan C-HC-H StretchWeak to medium absorption, typically just above 3000 cm⁻¹.

Assembling the Molecular Skeleton: A Multi-dimensional NMR Approach

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, we can piece together the molecular structure fragment by fragment. A multi-dimensional approach (1D and 2D NMR) is essential for unambiguous assignment.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key experiments include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction.

One-Dimensional (1D) NMR: ¹H and ¹³C Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

  • ¹³C NMR & DEPT-135: Provides information on the number of different types of carbons. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom LabelPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)DEPT-135
Aldehyde
1-CHO~9.6, s~178CH
Furan Ring
C2-~153C
H3~7.3, d, J=3.6~122CH
H4~6.6, d, J=3.6~112CH
C5-~158C
Methylene Bridge
6-CH₂~5.2, s~65CH₂
Nitrophenoxy Ring
C1'-~150C
C2'-~141C
H3'~7.6, dd, J=8.0, 1.5~126CH
H4'~7.2, td, J=8.0, 1.5~121CH
H5'~7.8, td, J=8.0, 1.5~134CH
H6'~7.1, dd, J=8.0, 1.5~115CH
Two-Dimensional (2D) NMR: Connecting the Pieces

Expertise & Causality: While 1D NMR provides the list of parts, 2D NMR provides the instruction manual for how they connect. COSY identifies adjacent protons, HSQC links protons to their directly attached carbons, and HMBC reveals the crucial long-range connections that bridge different molecular fragments.[5][6]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. We expect to see correlations between H3 and H4 on the furan ring, and a network of correlations between H3', H4', H5', and H6' on the nitrophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon. This experiment will definitively link the proton and carbon assignments listed in the table above (e.g., H3 to C3, H4 to C4, 6-CH₂ to its carbon, etc.).[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The methylene protons (6-CH₂) to C5 of the furan ring and C1' of the phenoxy ring, unequivocally establishing the ether linkage.

    • The aldehyde proton (1-CHO) to C2 and C3 of the furan ring.

    • Furan proton H4 to C2 and C5.

Visualization: 2D NMR Connectivity Logic

The following diagram illustrates how the key 2D NMR correlations establish the molecular structure.

G cluster_furan Furan-aldehyde Fragment cluster_bridge Methylene Bridge cluster_phenoxy Nitrophenoxy Fragment F_CHO CHO (H: ~9.6) F_C2 C2 F_CHO->F_C2 HMBC F_H3 H3 (H: ~7.3) F_H4 H4 (H: ~6.6) F_H3->F_H4 COSY F_C5 C5 F_H3->F_C5 HMBC F_C4 C4 F_H4->F_C2 HMBC B_CH2 CH2 (H: ~5.2) B_CH2->F_C5 HMBC (Key) P_C1 C1' B_CH2->P_C1 HMBC (Key) P_H6 H6' (H: ~7.1) P_H6->P_C1 HMBC P_NO2 NO2

Caption: Key HMBC correlations linking the molecular fragments.

The Integrated Workflow and Definitive Confirmation

The power of this methodology lies in the integration of orthogonal data streams. The workflow is a logical progression from the general to the specific, with each step validating the last.

Visualization: Overall Structure Elucidation Workflow

workflow cluster_initial Initial Analysis cluster_spectro Spectroscopic Analysis cluster_synthesis Structure Assembly cluster_confirm Final Confirmation HRMS HRMS DU Degree of Unsaturation HRMS->DU Calculate Fragments Identify Fragments (Functional Groups, Spin Systems) DU->Fragments FTIR FT-IR FTIR->Fragments NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Connectivity Establish Connectivity (HMBC) NMR_2D->Connectivity Fragments->Connectivity Proposed Proposed Structure Connectivity->Proposed Xtal X-Ray Crystallography (Gold Standard) Proposed->Xtal If crystalline Final Final Confirmed Structure Proposed->Final If non-crystalline Xtal->Final

Caption: Integrated workflow for structure elucidation.

The Gold Standard: Single-Crystal X-Ray Crystallography

Expertise & Causality: For crystalline solids, single-crystal X-ray crystallography provides the most definitive and unambiguous structural proof.[7] By diffracting X-rays off the electron clouds of atoms arranged in a crystal lattice, one can generate a three-dimensional map of the electron density and thus determine the precise location of every atom in the molecule.[8] This technique provides unequivocal data on bond lengths, bond angles, and stereochemistry, serving as the ultimate validation of a structure derived from spectroscopic methods.

Experimental Protocol: X-Ray Crystallography

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a focused beam of X-rays (typically from a Mo or Cu source) and rotate it. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson function) and refined to achieve the best fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using metrics such as the R-factor, which indicates the quality of the fit.

Conclusion

References

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Foundational

Chemical characterization of nitrophenyl furan compounds

An In-Depth Technical Guide to the Chemical Characterization of Nitrophenyl Furan Compounds Foreword: The Rationale Behind the Structure This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Characterization of Nitrophenyl Furan Compounds

Foreword: The Rationale Behind the Structure

This guide is designed for researchers, scientists, and drug development professionals actively engaged with nitrophenyl furan compounds. Instead of a conventional, linear report, the structure of this document is modular, reflecting the workflow of chemical inquiry itself. We begin with the foundational aspect of obtaining the material—synthesis—as the purity and isomeric form of the starting material dictate the success of all subsequent characterization. From there, we delve into a suite of analytical techniques, treating each not as an isolated procedure but as a complementary tool in a holistic characterization cascade. Each section is built on the "why"—the causal logic behind experimental choices—to empower the reader not just to follow protocols, but to design them.

Section 1: The Strategic Importance of the Nitrophenyl Furan Scaffold

The furan ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The strategic introduction of a nitrophenyl group onto this furan core is a deliberate molecular design choice intended to modulate its physicochemical and biological properties.[5]

The potent electron-withdrawing nature of the nitro group creates a distinct donor-acceptor (D-A) system, with the furan ring acting as the electron donor.[5] This arrangement facilitates intramolecular charge transfer (ICT), a key property for applications in materials science and nonlinear optics.[5] More critically for drug development, this electronic modulation influences the molecule's reactivity, intermolecular interactions, and potential biological targets.[5] Many nitrofuran derivatives, for instance, are established antibacterial agents used to treat infections.[2][4][6] Therefore, a comprehensive chemical characterization is not merely an academic exercise but a prerequisite for understanding structure-activity relationships (SAR) and developing novel therapeutics.

Section 2: Synthesis Pathways—Securing the Analyte

The characterization of a compound is only as reliable as the compound itself. Therefore, understanding the synthetic route is the first step in its analysis. The two most prevalent strategies for coupling the nitrophenyl and furan rings are palladium-catalyzed cross-coupling reactions and Meerwein arylations.

Palladium-Catalyzed Suzuki Coupling

The Suzuki-Miyaura coupling is a robust and high-yielding method for forming C-C bonds between aryl halides and boronic acids. For nitrophenyl furans, this typically involves reacting a bromo-furan derivative with a nitrophenylboronic acid in the presence of a palladium catalyst and a base.[7] This method is favored for its functional group tolerance and predictable regioselectivity.

  • Reactant Preparation: To a solution of methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid in 1,4-dioxane, add a palladium catalyst such as Pd(PPh₃)₂Cl₂.

  • Base Addition: Introduce a 2 M aqueous solution of Na₂CO₃ to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 90 °C and stir overnight under an inert nitrogen atmosphere.

  • Work-up & Intermediate Isolation: Upon completion, cool the mixture, perform an aqueous work-up, and extract the organic phase. Purify via column chromatography to isolate the intermediate, methyl 5-(4-nitrophenyl)furan-2-carboxylate.

  • Hydrolysis: Dissolve the isolated ester in a 2:1 mixture of H₂O/MeOH and add NaOH.

  • Final Product Isolation: Stir the mixture at reflux for 3 hours. After cooling, acidify with 1 M HCl to a pH of 3-4 to precipitate the carboxylic acid. Extract the product with ethyl acetate, dry the organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product as a yellow solid.[7]

G cluster_suzuki Suzuki Coupling Workflow cluster_hydrolysis Hydrolysis Workflow Reactants Methyl 5-bromofuran-2-carboxylate + (4-Nitrophenyl)boronic acid Reaction Heat (90°C) in 1,4-Dioxane under N₂ Reactants->Reaction Catalyst Pd(PPh₃)₂Cl₂ + Na₂CO₃ (Base) Catalyst->Reaction Intermediate Methyl 5-(4-nitrophenyl)furan-2-carboxylate Reaction->Intermediate Hydrolysis_Step NaOH in H₂O/MeOH (reflux) Intermediate->Hydrolysis_Step Acidification Acidify with HCl Hydrolysis_Step->Acidification Product 5-(4-Nitrophenyl)furan-2-carboxylic acid Acidification->Product G cluster_purification Purification & Initial Check cluster_spectroscopy Spectroscopic Analysis cluster_advanced Solid-State & Final Confirmation Synthesis Synthesized Compound (e.g., via Suzuki Coupling) TLC TLC/Column Chromatography Synthesis->TLC Crude Product Purity_Check Purity Assessment TLC->Purity_Check NMR NMR (¹H, ¹³C) - Connectivity - Isomeric Purity Purity_Check->NMR Purified Sample XRD Single Crystal XRD - 3D Structure - Intermolecular Forces Purity_Check->XRD If suitable crystals form MS HRMS - Molecular Formula - Exact Mass NMR->MS Corroborate IR FT-IR - Functional Groups (NO₂) NMR->IR Corroborate Final Fully Characterized Compound NMR->Final MS->Final IR->Final XRD->Final

Sources

Exploratory

The Renaissance of a Bio-Sourced Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Furan-2-Carbaldehyde Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The furan-2-carbaldehyde (furfural) scaffold, a bio-renewable platform chemical, is experiencing a resurgence in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The furan-2-carbaldehyde (furfural) scaffold, a bio-renewable platform chemical, is experiencing a resurgence in medicinal chemistry. Its inherent reactivity and versatile chemical handles make it an ideal starting point for the synthesis of diverse molecular architectures with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of modern synthetic strategies for the derivatization of furan-2-carbaldehyde and explores the burgeoning landscape of their applications in drug discovery. We will delve into the causality behind experimental choices in synthetic methodologies, from classical reactions to contemporary catalytic systems. Furthermore, this guide will illuminate the diverse biological activities of these novel derivatives, including their anticancer, antimicrobial, antiviral, and neuroprotective properties, supported by quantitative data and mechanistic insights.

Introduction: The Furan-2-Carbaldehyde Core - More Than a Green Solvent

Furan-2-carbaldehyde, commonly known as furfural, has long been recognized as a valuable bio-based platform molecule.[1] Historically utilized in the polymer and solvent industries, its true potential as a foundational scaffold in medicinal chemistry is now being fully realized. The furan ring system is a key structural motif in a multitude of biologically active compounds, where it can act as a bioisostere for other aromatic systems, enhancing metabolic stability and modulating receptor interactions.[1] The aldehyde functionality at the 2-position provides a reactive handle for a vast array of chemical transformations, enabling the construction of complex and diverse molecular libraries.

The inherent value of the furan scaffold lies in its ability to serve as a versatile building block for the synthesis of compounds with a wide spectrum of pharmacological activities.[1] These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] This guide will navigate the journey from the foundational furan-2-carbaldehyde molecule to the discovery of novel, biologically active derivatives, providing both the "how" and the "why" for the discerning researcher.

Modern Synthetic Methodologies: A Chemist's Guide to Derivatization

The synthesis of novel furan-2-carbaldehyde derivatives has evolved significantly, moving beyond classical condensation reactions to embrace more efficient and versatile catalytic and multi-component strategies. The choice of synthetic route is paramount and is dictated by the desired substitution pattern, functional group tolerance, and overall efficiency.

Foundational Reactions: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt attacks the electron-rich furan ring, leading to the formation of an aldehyde after aqueous workup.

Mechanism of the Vilsmeier-Haack Reaction:

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Furan Furan Derivative Intermediate Cationic Intermediate Furan->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product Furan-2-carbaldehyde Derivative Intermediate->Product Hydrolysis G cluster_0 Reactants A Component A One_Pot One-Pot Reaction (Catalyst, Solvent, Temp) A->One_Pot B Component B B->One_Pot C Component C C->One_Pot Product Highly Substituted Furan Derivative One_Pot->Product G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Synthesis Synthesis of Derivative Library Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Mechanistic Studies Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo

Sources

Foundational

A Preliminary Investigation of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde: A Synthetic and Predictive Analysis

Introduction In the landscape of modern drug discovery and materials science, the strategic combination of well-established pharmacophores and reactive chemical moieties into novel molecular architectures is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic combination of well-established pharmacophores and reactive chemical moieties into novel molecular architectures is a cornerstone of innovation. This guide focuses on the preliminary investigation of a hitherto under-explored compound: 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde. This molecule presents an intriguing conjunction of three key structural features: a furan-2-carbaldehyde core, a 2-nitrophenol group, and a connecting ether linkage.

The furan ring system is a prevalent scaffold in a multitude of biologically active compounds, contributing to antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3][4] Simultaneously, nitrophenol derivatives serve as crucial intermediates in the synthesis of pharmaceuticals and exhibit a range of biological effects, including antimicrobial and plant growth-regulating activities.[5][6][7] The aldehyde functionality on the furan ring provides a reactive handle for further synthetic transformations, opening avenues for the creation of a diverse chemical library based on this core structure.

Given the absence of existing literature on 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde, this technical guide serves as a foundational document for researchers. It outlines a robust and logical synthetic pathway, provides a comprehensive prediction of its physicochemical and spectroscopic properties, and hypothesizes its potential biological activities based on the known attributes of its constituent parts. This document is intended to be a self-validating system, where the proposed synthesis is grounded in established chemical principles and the predictive analysis provides a clear roadmap for characterization and future investigation.

Proposed Synthesis via Williamson Ether Synthesis

The most logical and efficient approach for the synthesis of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide (or, in this case, a phenoxide).[8][9][10] The proposed pathway involves the reaction of the sodium salt of 2-nitrophenol with 5-(chloromethyl)furfural.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The strongly nucleophilic 2-nitrophenoxide ion performs a backside attack on the electrophilic carbon of the chloromethyl group on the furan ring, displacing the chloride leaving group in a single, concerted step.[10]

Starting Materials

Both requisite starting materials, 5-(chloromethyl)furfural and 2-nitrophenol, are readily accessible and commercially available, making this synthetic route practical for laboratory-scale synthesis.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
5-(Chloromethyl)furfural (CMF) 1623-88-7C₆H₅ClO₂144.56A versatile bio-based platform chemical. The chlorine atom is a good leaving group for nucleophilic substitution.[11][12][13]
2-Nitrophenol (ONP) 88-75-5C₆H₅NO₃139.11A light yellow crystalline solid. The phenolic proton is acidic and can be readily removed by a base to form the corresponding phenoxide.[5][14]
Experimental Protocol: Synthesis of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
  • Preparation of Sodium 2-Nitrophenoxide: a. To a solution of 2-nitrophenol (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. b. Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group to form the sodium 2-nitrophenoxide salt in situ.[9] Using a slight excess ensures complete conversion. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Ether Formation: a. To the freshly prepared solution of sodium 2-nitrophenoxide, add a solution of 5-(chloromethyl)furfural (1.0 eq) in the same anhydrous solvent dropwise at room temperature. b. Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. c. Causality: The reaction is an SN2 substitution.[15] 5-(Chloromethyl)furfural provides a primary benzylic-like halide, which is an excellent substrate for SN2 reactions, minimizing the potential for competing elimination reactions.[10] Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Purification: a. Monitor the reaction progress by Thin Layer Chromatography (TLC). b. Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. c. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde.

Synthesis Workflow Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Purification A 2-Nitrophenol C Sodium 2-Nitrophenoxide (in situ) A->C Deprotonation B Sodium Hydride (NaH) in Anhydrous DMF @ 0°C B->C F Crude Product Mixture C->F Nucleophilic Attack D 5-(Chloromethyl)furfural D->F E Heat (50-70°C) E->F G Aqueous Work-up & Extraction F->G H Column Chromatography G->H I Pure 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde H->I G cluster_0 Structural Motifs cluster_1 Known Biological Properties cluster_2 Hypothesized Activity for Target Compound A Furan-2-carbaldehyde Core C Broad-spectrum antimicrobial Anti-inflammatory Antitumor activity A->C B 2-Nitrophenoxy Group D Antimicrobial (via reduction) Hypoxia-selective effects Toxicity B->D E Potent Antimicrobial Agent Novel Anticancer Drug Anti-inflammatory Compound C->E Synergistic Effect D->E

Caption: Relationship between structure and potential activity.

Conclusion

This preliminary investigation provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde. By leveraging the reliable Williamson ether synthesis, this molecule should be readily accessible from commercially available starting materials. The predicted spectroscopic data offers a clear guide for its structural confirmation. Based on the well-documented biological activities of its furan and nitrophenol components, the target compound emerges as a promising candidate for screening in antimicrobial and anticancer assays. This in-depth guide is designed to empower researchers, scientists, and drug development professionals to confidently embark on the empirical investigation of this intriguing molecule, transforming theoretical postulation into tangible scientific discovery.

References

  • 5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass. ResearchGate. Available from: [Link]

  • 2-Nitrophenol (Ortho Nitro Phenol / ONP). Kajay Remedies. Available from: [Link]

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  • Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. Available from: [Link]

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  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. NIH. Available from: [Link]

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  • Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available from: [Link]

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  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]

  • Safety Data Sheet: 2-Nitrophenol. Carl ROTH. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Unveiling the Biological Potential of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the biological activities of the novel compound, 5-[(2-Nitrophenoxy)methyl]fur...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the biological activities of the novel compound, 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde. This document outlines the scientific rationale for investigating its potential antimicrobial and anticancer properties, detailed protocols for in vitro evaluation, and insights into the potential mechanisms of action. The structure of this guide is designed to logically flow from theoretical concept to practical application, empowering researchers to effectively investigate this promising molecule.

Scientific Rationale and Structural Significance

The chemical architecture of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde integrates three key pharmacophores, each contributing to its predicted biological activity: the furan ring, the nitrophenoxy group, and the carbaldehyde moiety.

  • The Furan Nucleus: Furan derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological applications.[1][2] Their presence in numerous natural and synthetic bioactive molecules underscores their importance in medicinal chemistry.[1]

  • The Nitrophenoxy Moiety: Nitroaromatic compounds, including those with a nitrophenoxy group, are known to possess significant antimicrobial and cytotoxic properties.[3] The nitro group is a critical component for the activity of many such compounds, often acting as a bio-reductive group that generates reactive nitrogen species under hypoxic conditions, leading to cellular damage.[3]

  • The Carbaldehyde Functional Group: The aldehyde group at the 2-position of the furan ring is a reactive site that can participate in various chemical reactions, including the formation of Schiff bases and chalcones.[4] This reactivity can be crucial for covalent interactions with biological targets such as proteins and nucleic acids, contributing to the compound's overall biological effect.[5]

The strategic combination of these three moieties in 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde suggests a strong potential for synergistic or unique biological activities, particularly in the realms of antimicrobial and anticancer research.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on related chemical structures, two primary areas of biological activity are proposed for 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde:

Antimicrobial Activity

Hypothesis: The presence of the nitro group, a hallmark of many potent antimicrobial agents, suggests that 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde may exhibit significant activity against a range of bacterial and fungal pathogens.[6][7]

Proposed Mechanism of Action: The antimicrobial effect is likely initiated by the enzymatic reduction of the nitro group within the microbial cell. This process can lead to the formation of cytotoxic metabolites, such as nitroso and hydroxylamine intermediates, which can induce DNA damage, inhibit essential enzymes, and disrupt cellular respiration.[3] The furan ring may facilitate cellular uptake and localization, while the carbaldehyde group could contribute to target binding.

antimicrobial_mechanism Compound 5-[(2-Nitrophenoxy)methyl] furan-2-carbaldehyde Uptake Cellular Uptake Compound->Uptake Reduction Nitroreductase-mediated Reduction Uptake->Reduction Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine) Reduction->Intermediates Damage Cellular Damage Intermediates->Damage DNA damage, enzyme inhibition, oxidative stress Death Cell Death Damage->Death

Caption: Proposed antimicrobial mechanism of action.

Anticancer Activity

Hypothesis: Many furan and nitrofuran derivatives have demonstrated promising anticancer activity.[8][9] The structural motifs within 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde suggest a potential for cytotoxic effects against various cancer cell lines.

Proposed Mechanism of Action: The anticancer activity could be multifactorial. The nitro group may be bioreduced in the hypoxic environment of solid tumors, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[8] Furthermore, the planar structure of the furan and phenyl rings might allow for intercalation into DNA, disrupting replication and transcription. The aldehyde functionality could also form covalent adducts with key proteins involved in cell proliferation and survival signaling pathways, such as those in the PI3K/Akt or Wnt/β-catenin pathways.[2]

anticancer_mechanism cluster_cellular_effects Cellular Effects cluster_pathways Downstream Pathways Compound 5-[(2-Nitrophenoxy)methyl] furan-2-carbaldehyde ROS ROS Generation (Hypoxic Tumor Environment) Compound->ROS DNA_Interaction DNA Intercalation/ Adduct Formation Compound->DNA_Interaction Protein_Binding Covalent Protein Binding Compound->Protein_Binding Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Protein_Binding->Cell_Cycle_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Treatment Treat with Serial Dilutions of Compound Adherence->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Incubate_MTT Incubate for 4 hours MTT_Addition->Incubate_MTT Solubilization Solubilize Formazan with DMSO Incubate_MTT->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate % Viability and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Concluding Remarks

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is a compound of significant interest due to its unique combination of bioactive structural motifs. The protocols and rationale presented in these application notes provide a solid foundation for initiating a comprehensive investigation into its antimicrobial and anticancer properties. Further studies could explore its effects on a broader range of microbial strains and cancer cell lines, delve deeper into its mechanisms of action using techniques like Western blotting and flow cytometry, and assess its potential in in vivo models. The exploration of this molecule holds promise for the discovery of novel therapeutic agents.

References

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6645. [Link]

  • Valla, A., et al. (2006). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Tetrahedron, 62(41), 9695-9699. [Link]

  • Kumar, R., et al. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 7(3), 975-981. [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chams, J., et al. (2002). Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. Vitae, 9(1), 29-38. [Link]

  • Huisgen, M., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1280. [Link]

  • Kourounakis, A. P., et al. (1998). Synthesis and antibacterial activity of 5-nitrofuryl and 3-methoxy-2-nitrophenyl derivatives of 6 beta-aminopenicillanic, 7 beta-aminocephalosporanic and 7 beta-aminodesacetoxy-cephalosporanic acids. Arzneimittelforschung, 48(8), 852-856. [Link]

  • Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(6), 754-766. [Link]

  • El-Sayed, M. A. A., et al. (2019). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 11(13), 1595-1614. [Link]

  • Al-Tel, T. H. (2010). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. European Journal of Medicinal Chemistry, 45(9), 3891-3896. [Link]

  • Manolov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6649. [Link]

  • Fernandes, R., et al. (2019). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 4(2), 2946-2955. [Link]

  • Phutdhawong, W., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Current Applied Science and Technology, 18(2), 116-125. [Link]

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  • Al-Amiery, A. A., et al. (2023). Examples of furan derivatives with biological activity. IntechOpen. [Link]

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Application

Application Notes and Protocols for 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde in Organic Synthesis

Introduction: A Versatile Furanic Building Block with Latent Potential 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is a bespoke synthetic intermediate that holds considerable promise for the construction of complex he...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Furanic Building Block with Latent Potential

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is a bespoke synthetic intermediate that holds considerable promise for the construction of complex heterocyclic systems relevant to pharmaceutical and materials science research. Its molecular architecture is distinguished by three key functional domains: a reactive furan-2-carbaldehyde moiety, a central furan ring, and a 5-position (2-nitrophenoxy)methyl substituent. This unique combination of features suggests a rich and varied reactivity profile, enabling its use as a versatile scaffold in a multitude of organic transformations.

Furan-2-carbaldehyde and its derivatives are well-established precursors in organic synthesis, serving as foundational materials for pharmaceuticals, polymers, and agrochemicals.[1] The aldehyde functionality is a prime site for nucleophilic attack and condensation reactions, while the furan ring can participate in various cycloaddition and ring-transformation reactions. The strategic placement of the (2-nitrophenoxy)methyl group at the 5-position introduces several intriguing possibilities. The steric bulk of this substituent may influence the regioselectivity of reactions at the furan ring. Electronically, the ether linkage and the aromatic nitro group can modulate the reactivity of the entire molecule. Furthermore, the nitro group itself represents a functional handle for subsequent chemical modifications, most notably its reduction to an amino group, which can then be engaged in further cyclization or derivatization reactions.

This guide provides a comprehensive overview of the anticipated synthetic utility of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde. While direct literature precedents for the reactions of this specific molecule are sparse, the protocols and applications detailed herein are grounded in the well-established reactivity of analogous furan-2-carbaldehyde derivatives. These notes are intended to serve as a robust starting point for researchers looking to explore the synthetic potential of this promising, yet underutilized, chemical entity.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a starting material is paramount for reaction monitoring and product characterization. The table below summarizes the key identifiers and properties for 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde.

PropertyValue
CAS Number 438221-76-2
Molecular Formula C₁₂H₉NO₅
Molecular Weight 247.21 g/mol
Appearance Expected to be a solid
IUPAC Name 5-((2-nitrophenoxy)methyl)furan-2-carbaldehyde

Note: Spectroscopic data should be acquired for the specific batch being used. The following are predicted values based on the structure and data for similar compounds.

Spectroscopic DataPredicted Chemical Shifts / Bands
¹H NMR (CDCl₃, 400 MHz) δ 9.6-9.7 (s, 1H, CHO), 7.8-8.0 (m, 1H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 7.1-7.3 (m, 3H, Ar-H, Furan-H), 6.5-6.6 (d, 1H, Furan-H), 5.2-5.3 (s, 2H, OCH₂)
¹³C NMR (CDCl₃, 101 MHz) δ 177-178 (CHO), 159-160 (C-O-Ar), 152-153 (C-NO₂), 140-141 (Ar-C), 134-135 (Ar-CH), 125-126 (Ar-CH), 122-123 (Furan-CH), 121-122 (Ar-CH), 115-116 (Ar-CH), 112-113 (Furan-CH), 65-66 (OCH₂)
IR (KBr) ~3100 cm⁻¹ (C-H, aromatic), ~2850 cm⁻¹ (C-H, aldehyde), ~1680 cm⁻¹ (C=O, aldehyde), ~1520 cm⁻¹ (N-O, asymmetric stretch), ~1350 cm⁻¹ (N-O, symmetric stretch), ~1250 cm⁻¹ (C-O-C, ether)

Application I: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

The aldehyde group of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is an excellent electrophile for Claisen-Schmidt condensation with various ketones bearing an α-hydrogen. This reaction provides a straightforward route to α,β-unsaturated ketones, commonly known as chalcones. Furan-containing chalcones are of significant interest due to their wide range of biological activities, including antibacterial and anticancer properties.[2]

Causality and Mechanistic Insight

The reaction proceeds via a base-catalyzed mechanism. The base abstracts an acidic α-proton from the ketone to generate an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the furan-2-carbaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone. The presence of the bulky (2-nitrophenoxy)methyl substituent is not expected to significantly hinder the reaction at the aldehyde, which is electronically activated by the furan ring.

Diagram: Claisen-Schmidt Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Product A 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde E Combine reactants and solvent A->E B Acetophenone Derivative B->E C Ethanol (Solvent) C->E D Aqueous KOH (Base) F Add base dropwise at 0-5 °C D->F E->F G Stir at room temperature (Monitor by TLC) F->G H Pour into ice-water G->H I Acidify with dilute HCl H->I J Filter the precipitated solid I->J K Wash with water J->K L Recrystallize from ethanol K->L M Chalcone Product L->M

Caption: Workflow for the synthesis of chalcones.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(5-((2-nitrophenoxy)methyl)furan-2-yl)prop-2-en-1-one
  • Reagent Preparation:

    • Dissolve 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq.) and acetophenone (1.0 eq.) in absolute ethanol (10-15 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

    • Prepare a 10% (w/v) aqueous solution of potassium hydroxide.

  • Reaction Execution:

    • Cool the ethanolic solution of the aldehyde and ketone to 0-5 °C in an ice bath.

    • Add the aqueous potassium hydroxide solution dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The starting materials should be consumed, and a new, less polar spot corresponding to the chalcone should appear.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

    • Acidify the mixture to pH 5-6 with dilute hydrochloric acid. A solid precipitate should form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Dry the crude product in a vacuum oven.

    • Recrystallize the crude chalcone from ethanol to obtain the pure product.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.

Application II: Synthesis of Schiff Base Ligands and their Metal Complexes

The reaction of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde with primary amines provides a direct route to Schiff bases (imines). These compounds are valuable ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The presence of the ether oxygen and the nitro group in the ligand backbone can influence the coordination geometry and electronic properties of the metal complexes.

Causality and Mechanistic Insight

The formation of a Schiff base is a reversible condensation reaction. The reaction is typically acid-catalyzed. The aldehyde carbonyl is first protonated, making it more electrophilic. The primary amine then attacks the carbonyl carbon, followed by dehydration to yield the imine. The reaction is often driven to completion by removing the water formed, for example, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.

Diagram: Synthesis of Schiff Bases and Metal Complexes

G A 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde E Reflux A->E B Primary Amine B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Schiff Base Ligand E->F I Reflux F->I G Metal Salt (e.g., Cu(OAc)₂) G->I H Ethanol (Solvent) H->I J Metal Complex I->J

Caption: Two-step synthesis of Schiff base metal complexes.

Experimental Protocol: Synthesis of a Schiff Base and its Copper(II) Complex

Part A: Synthesis of the Schiff Base Ligand

  • Reagent Preparation:

    • Dissolve 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq.) in absolute ethanol (10 mL per mmol) in a round-bottom flask.

    • Add a primary amine (e.g., aniline, 1.0 eq.) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Execution:

    • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The Schiff base may precipitate from the solution.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol).

Part B: Synthesis of the Copper(II) Complex

  • Reagent Preparation:

    • Dissolve the synthesized Schiff base ligand (2.0 eq.) in hot ethanol.

    • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq.) in hot ethanol.

  • Reaction Execution:

    • Slowly add the ethanolic solution of the metal salt to the solution of the ligand with constant stirring.

    • A change in color and the formation of a precipitate usually indicate complex formation.

    • Heat the mixture to reflux for 1 hour to ensure complete complexation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated metal complex by vacuum filtration.

    • Wash the complex with hot ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

    • Dry the complex in a vacuum desiccator.

  • Characterization:

    • Characterize the complex using techniques such as IR spectroscopy (to observe the shift in the C=N stretching frequency upon coordination), elemental analysis, and magnetic susceptibility measurements.

Future Perspectives and Potential Transformations

The synthetic utility of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is by no means limited to the reactions detailed above. Several other promising transformations can be envisaged, leveraging the unique functionalities of this molecule.

  • Multicomponent Reactions: The aldehyde functionality is an ideal handle for multicomponent reactions such as the Ugi or Passerini reactions, allowing for the rapid construction of complex molecular scaffolds from simple starting materials.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various established methods (e.g., Sn/HCl, H₂/Pd-C). The resulting amino group can then be used for the synthesis of fused heterocyclic systems, for example, through intramolecular cyclization reactions.

  • Nucleophilic Substitution of the 2-Nitrophenoxy Group: While the 2-nitrophenoxy group is not a traditional leaving group, under certain conditions, particularly with soft nucleophiles, its displacement could be possible, offering a pathway to further derivatization at the 5-methyl position.

Conclusion

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide, based on the established reactivity of furan-2-carbaldehyde derivatives, provide a solid foundation for the exploration of this compound's synthetic potential. It is our hope that these application notes will stimulate further research into the chemistry and applications of this intriguing molecule.

References

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(8):431-438. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • Molecules, 2021, 26(11), 3199. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

Sources

Method

The Versatile Synthon: 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde as a Gateway to Novel Heterocyclic Scaffolds

Introduction: Unlocking New Avenues in Heterocyclic Chemistry In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and the development of versatile building blocks is paramount to accessing new chemical space.[1][2] This application note introduces 5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde , a strategically designed building block poised to be a valuable precursor for a diverse array of heterocyclic systems.

The molecule's design is a deliberate convergence of reactive functionalities. The furan-2-carbaldehyde core provides a classical aldehyde handle for a multitude of transformations, including condensations, multicomponent reactions, and cycloadditions. The novel 5-[(2-nitrophenoxy)methyl] substituent is not merely a passive appendage. The electron-withdrawing nature of the nitrophenyl group can modulate the reactivity of the furan ring and the aldehyde. Furthermore, the nitro group itself presents a latent opportunity for further chemical modification, such as reduction to an amine, opening doors to subsequent annulation and derivatization strategies.

This guide provides a comprehensive overview of the synthesis of this promising building block and detailed protocols for its application in the construction of medicinally relevant heterocycles, including pyridines, pyrimidines, and 1,3-oxazines. The protocols are designed to be robust and self-validating, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

PART 1: Synthesis of the Building Block: 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

The synthesis of the title compound is proposed via a Williamson ether synthesis, a reliable and well-established method for forming C-O-C bonds.[3][4] This approach involves the reaction of the alkoxide derived from 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) with an activated aryl halide, such as 1-fluoro-2-nitrobenzene. The primary hydroxyl group of HMF is readily deprotonated by a strong base like sodium hydride to form a potent nucleophile, which then displaces the halide in an SNAr reaction.

Experimental Workflow: Synthesis of the Building Block

cluster_0 Synthesis of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde HMF 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) NaH Sodium Hydride (NaH) in THF HMF->NaH Deprotonation Alkoxide Sodium Alkoxide Intermediate NaH->Alkoxide Etherification Williamson Ether Synthesis Alkoxide->Etherification ArylHalide 1-Fluoro-2-nitrobenzene ArylHalide->Etherification Product 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde Etherification->Product S_NAr Reaction Purification Work-up and Purification Product->Purification

Caption: Workflow for the synthesis of the target building block.

Detailed Protocol: Synthesis of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

This protocol is adapted from a general procedure for Williamson ether synthesis.[5]

Materials:

  • 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Fluoro-2-nitrobenzene (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-(hydroxymethyl)furan-2-carbaldehyde (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide is typically accompanied by the evolution of hydrogen gas.

  • Once the hydrogen evolution ceases, re-cool the mixture to 0 °C and add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent its quenching.

  • Inert Atmosphere: Prevents the reaction of NaH with atmospheric oxygen and moisture.

  • Stepwise Addition at Low Temperature: Controls the exothermic reaction of the alcohol with NaH and the subsequent etherification.

  • SNAr Reaction: The electron-withdrawing nitro group activates the aromatic ring of 1-fluoro-2-nitrobenzene towards nucleophilic aromatic substitution.

PART 2: Application in the Synthesis of Pyridine Derivatives

The furan ring can be considered a masked 1,4-dicarbonyl compound, which can undergo ring-opening and subsequent recyclization with an amine to form a pyridine ring. This transformation provides a powerful method for constructing substituted pyridines from readily available furan precursors.

Reaction Pathway: Furan to Pyridine Conversion

cluster_1 Synthesis of 1,4-Dihydropyridine Derivative BuildingBlock 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde Condensation Hantzsch-type Reaction BuildingBlock->Condensation Reagents β-Ketoester/Diketone Ammonium Acetate Reagents->Condensation Dihydropyridine 1,4-Dihydropyridine Derivative Condensation->Dihydropyridine Oxidation Oxidation (optional) Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: General scheme for the synthesis of pyridine derivatives.

Detailed Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

This protocol is adapted from a procedure for the synthesis of 1,4-dihydropyridine derivatives from furfural.[6]

Materials:

  • 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.3 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of 5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.3 eq) in a mixture of ethanol and water.

  • Stir the reaction mixture at 70 °C for 90 minutes.

  • After the reaction time, add more ethanol to the mixture.

  • Allow the mixture to cool to room temperature, which should induce the precipitation of the product.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Rationale for Experimental Choices:

  • Hantzsch-type Reaction: This multicomponent reaction efficiently assembles the dihydropyridine ring from an aldehyde, a β-ketoester, and an ammonia source.

  • Ammonium Acetate: Serves as the source of nitrogen for the pyridine ring.

  • Ethanol/Water Solvent System: A common solvent system for this type of condensation reaction, facilitating the dissolution of the reactants and the precipitation of the product upon completion.

PART 3: Application in the Synthesis of Pyrimidine Derivatives

The aldehyde functionality of the building block can be readily transformed into an α,β-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation.[7][8][9][10] This chalcone is then a key intermediate for the synthesis of various heterocycles, including dihydropyrimidinones through the Biginelli reaction.[11][12][13][14]

Reaction Pathway: Furan-Carbaldehyde to Dihydropyrimidinone

cluster_2 Synthesis of Dihydropyrimidinone Derivative BuildingBlock 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde ClaisenSchmidt Claisen-Schmidt Condensation BuildingBlock->ClaisenSchmidt Acetophenone Acetophenone Derivative Acetophenone->ClaisenSchmidt Chalcone α,β-Unsaturated Ketone (Chalcone) ClaisenSchmidt->Chalcone Biginelli Biginelli Reaction Chalcone->Biginelli DHPM Dihydropyrimidinone Derivative Biginelli->DHPM Reagents Urea/Thiourea β-Ketoester Reagents->Biginelli

Caption: Two-step synthesis of dihydropyrimidinones.

Detailed Protocol: Two-Step Synthesis of a Dihydropyrimidinone Derivative

Step 1: Claisen-Schmidt Condensation to form the Chalcone

This protocol is based on general procedures for chalcone synthesis.[10]

Materials:

  • 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq)

  • A substituted acetophenone (e.g., acetophenone) (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice-cold water

Procedure:

  • Dissolve the 5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with constant stirring.

  • Continue stirring the mixture in the ice bath for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude chalcone from ethanol.

Step 2: Biginelli Reaction to form the Dihydropyrimidinone

This protocol is adapted from a general procedure for the Biginelli reaction.[13]

Materials:

  • The chalcone synthesized in Step 1 (1.0 eq)

  • Urea (or thiourea) (1.5 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Calcium acetate (catalytic amount, e.g., 10 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix the chalcone (1.0 eq), urea (1.5 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of calcium acetate in ethanol.

  • Reflux the mixture for 5-12 hours, monitoring the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Treat the residue with water, filter the solid, wash with water, and dry.

  • Recrystallize the product from methanol to obtain the pure dihydropyrimidinone.

Rationale for Experimental Choices:

  • Base-Catalyzed Condensation: The Claisen-Schmidt reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form an enolate, the key nucleophile in the reaction.

  • One-Pot, Three-Component Reaction: The Biginelli reaction is a classic example of a multicomponent reaction, which allows for the rapid construction of complex molecules in a single step, enhancing synthetic efficiency.[14]

  • Calcium Acetate Catalyst: A mild and efficient catalyst for the Biginelli reaction.

PART 4: Application in the Synthesis of 1,3-Oxazine Derivatives

1,3-Oxazines are an important class of six-membered heterocycles containing nitrogen and oxygen atoms, and they exhibit a wide range of biological activities.[1] A common method for their synthesis is a Mannich-type reaction involving an aldehyde, an amine, and a suitable C-H acidic compound or a phenol.

Reaction Pathway: Synthesis of a Naphthoxazine Derivative

cluster_3 Synthesis of a Naphthoxazine Derivative BuildingBlock 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde Mannich Mannich-type Reaction BuildingBlock->Mannich Naphthol 2-Naphthol Naphthol->Mannich Ammonia Ammonia Ammonia->Mannich Oxazine 1,3-Naphthoxazine Derivative Mannich->Oxazine

Caption: Mannich-type synthesis of a 1,3-oxazine derivative.

Detailed Protocol: Synthesis of a 1,3-Naphthoxazine Derivative

This protocol is based on a classical procedure for the synthesis of 1,3-disubstituted-2,3-dihydro-1H-naphthoxazines.[1]

Materials:

  • 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq)

  • 2-Naphthol (1.0 eq)

  • A primary amine (e.g., aniline) (1.0 eq) or ammonia

  • Ethanol

Procedure:

  • Dissolve 2-naphthol (1.0 eq) and the primary amine (1.0 eq) in ethanol in a round-bottom flask.

  • Add 5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • The product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • Mannich-type Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbon or heteroatom. In this case, the phenolic hydroxyl group of 2-naphthol and the amine react with the aldehyde to form the oxazine ring.

  • Room Temperature Reaction: This reaction can often proceed under mild conditions, making it an attractive synthetic method.

Quantitative Data Summary

The following table provides expected yields for the synthesis of analogous heterocyclic compounds based on literature precedents. These values should be considered as a general guide.

Heterocycle ClassSynthetic MethodStarting Aldehyde TypeTypical Yield (%)Reference
1,4-DihydropyridineHantzsch-type ReactionFurfural74[6]
ChalconeClaisen-SchmidtFurfuralHigh[9]
DihydropyrimidinoneBiginelli ReactionAromatic AldehydesGood to Excellent[13]
1,3-NaphthoxazineMannich-type ReactionVarious AldehydesVariable[1]

Conclusion and Future Outlook

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde has been presented as a highly versatile and promising building block for the synthesis of a range of heterocyclic compounds. The synthetic protocols detailed in this application note provide a solid foundation for researchers to explore the chemistry of this synthon and to generate libraries of novel pyridines, pyrimidines, and 1,3-oxazines. The strategic placement of the 2-nitrophenoxy moiety offers significant potential for further diversification, making this building block a valuable tool for drug discovery and materials science. Future work will focus on expanding the scope of its applications in other multicomponent reactions and exploring the downstream chemistry of the nitro group.

References

  • Cao, Y., et al. (2021). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 12(1), 6098. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Shaabani, A., et al. (2011). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. Iranian Journal of Chemistry, 10(2), 235-243. [Link]

  • Karakuş, S., & Yüksek, H. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 32(6), 752-758. [Link]

  • Sahoo, S., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Pharmaceutical Sciences and Research, 9(8), 3296-3301. [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-Station. [Link]

  • Yüksek, H., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6). [Link]

  • Conde, S., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(11), 3235. [Link]

  • Zhang, Z., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6432. [Link]

  • LibreTexts Chemistry. (2021). Williamson Ether Synthesis. [Link]

  • Baseer, M. A., et al. (2015). Synthesis and Antimicrobial Activity of New 3, 4-Dihydropyrimidinones via Novel Chalcone Series. Heterocyclic Letters, 5(3), 443-449. [Link]

  • Groß, G. A., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

  • Al-Amiery, A. A. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers. [Link]

  • Kumar, S., et al. (2024). Green and Efficient Synthesis of Dihydropyrimidinone Analogues via HPA-Clay Catalyzed Biginelli Reaction. Chemistry Journal of Moldova, 19(1), 89-98. [Link]

  • Katryniok, B., et al. (2012). Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. Green Chemistry, 14(7), 1940-1945. [Link]

  • Kachwala, Y., et al. (2014). Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. Organic Chemistry: An Indian Journal, 10(5), 192-198. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

Welcome to the technical support center for the purification of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established principles of organic chemistry and extensive laboratory experience with similar molecular scaffolds.

I. Understanding the Molecule: Key Physicochemical Characteristics

Before delving into purification protocols, it is crucial to understand the structural features of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde that influence its behavior during purification.

  • Functional Groups: The molecule contains a furan ring, an aldehyde, an ether linkage, and a nitroaromatic group. These groups contribute to its polarity and potential reactivity.

  • Polarity: The presence of the aldehyde, ether, and nitro groups makes the molecule moderately polar. This polarity is a key factor in selecting appropriate chromatographic conditions.

  • Stability: Aldehydes can be susceptible to oxidation to carboxylic acids, especially when exposed to air over extended periods. The furan ring can be sensitive to strong acids.[1] These stability considerations are critical when choosing purification methods and solvent systems.

II. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde in a question-and-answer format.

My crude product is a dark, oily residue. How can I get it to solidify?

An oily product often indicates the presence of impurities that are depressing the melting point.

  • Initial Cleanup: Try an extractive workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities), water, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This process can remove many common impurities.

  • Trituration: If the oil persists after extraction, try trituration. This involves adding a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture of both) to the oil. Stir or sonicate the mixture. The desired compound may precipitate as a solid, while the impurities remain dissolved in the solvent. The solid can then be collected by filtration.

I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely impurities?

Given the structure of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde, several side products could be present:

  • Starting Materials: Unreacted 5-(hydroxymethyl)furan-2-carbaldehyde or 1-fluoro-2-nitrobenzene (or a related starting material for the ether synthesis) are common impurities.

  • Oxidation Product: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-[(2-Nitrophenoxy)methyl]furan-2-carboxylic acid. This impurity will be more polar and will have a lower Rf value on a normal-phase TLC plate.

  • Decomposition Products: Furan derivatives can be sensitive to acidic conditions, potentially leading to ring-opened or polymerized byproducts.[1]

My column chromatography separation is not working well; the spots are streaking or not separating.

Poor separation during column chromatography can be due to several factors.

  • Incorrect Solvent System: The polarity of your eluent is critical. If the Rf of your compound is too low (<0.2), the compound will move too slowly and the bands will broaden. If the Rf is too high (>0.5), you will get poor separation from less polar impurities. Aim for an Rf of around 0.3 for your target compound in the chosen solvent system. A good starting point for a moderately polar compound like this is a mixture of hexanes and ethyl acetate.

  • Sample Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.[3]

  • Compound Instability on Silica Gel: Aldehydes can sometimes be unstable on silica gel, which is slightly acidic.[3][4] If you suspect this is an issue, you can use deactivated silica gel (by adding a small amount of triethylamine to your eluent system, e.g., 0.1-1%) or switch to a different stationary phase like alumina.

My compound seems to be decomposing during purification. What can I do to minimize this?

  • Avoid Strong Acids and Bases: The furan ring and the ether linkage can be sensitive to harsh pH conditions. Ensure that any aqueous washes are with mild reagents like saturated sodium bicarbonate.

  • Minimize Exposure to Air and Light: To prevent oxidation of the aldehyde, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during prolonged procedures. Storing the purified compound under an inert atmosphere and in the dark is also recommended.

  • Work Quickly and at Low Temperatures: If the compound is thermally labile, perform chromatographic separations in a cold room or with a jacketed column. Avoid unnecessarily long reaction and purification times.

III. Recommended Purification Protocols

Here are step-by-step guides for the most common and effective purification techniques for 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde.

A. Flash Column Chromatography

This is often the most effective method for purifying the crude product.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • Select the Eluent System: Using TLC, determine the optimal solvent system. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The ideal system will give your product an Rf value of approximately 0.3.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity. Use gentle pressure from a compressed air or nitrogen line to pack the column tightly and remove any air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of a relatively polar solvent (like DCM or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder of your compound adsorbed onto the silica gel. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elute the Column: Start eluting with the low-polarity solvent system determined in step 1. Collect fractions and monitor the separation by TLC. Gradually increase the polarity of the eluent (gradient elution) to elute your product and then any more polar impurities.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

B. Recrystallization

If the product from column chromatography is still not sufficiently pure, or if you have a solid crude product, recrystallization can be an excellent final purification step.[5][6]

Materials:

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes)

Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Test small amounts of your solid in various solvents to find a suitable one. A mixed solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can also be effective.

  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the solvent until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

IV. Purity Assessment

After purification, it is essential to confirm the purity of your 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range is characteristic of a pure compound. For comparison, the related compound 5-(4-nitrophenyl)furfural has a melting point of 204-206 °C.[2]

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure and identify any proton-containing impurities.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides further structural confirmation.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the aldehyde C=O stretch (around 1670 cm⁻¹) and the nitro group stretches (around 1520 and 1340 cm⁻¹).

V. Visualization of Workflow

The following diagram illustrates a typical purification workflow for 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde.

PurificationWorkflow cluster_start Crude Product cluster_workup Initial Workup cluster_main_purification Primary Purification cluster_final_purification Final Polishing cluster_analysis Purity Analysis Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Removal of inorganic salts & acidic/basic impurities Column Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Column Separation of organic impurities Recrystal Recrystallization (e.g., from Ethanol or EtOAc/Hexanes) Column->Recrystal If further purification is needed Analysis TLC, MP, NMR, MS Column->Analysis If pure Recrystal->Analysis

Caption: A generalized workflow for the purification and analysis of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde.

VI. Data Summary Table

ParameterRecommended Value/TechniqueRationale
Primary Purification Flash Column ChromatographyEffective for separating moderately polar organic compounds.
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for good separation of compounds with varying polarities.
Final Purification RecrystallizationExcellent for removing minor impurities and obtaining a highly pure crystalline solid.
Recrystallization Solvent Ethanol, Isopropanol, or Ethyl Acetate/HexanesChoice depends on the specific solubility profile of the compound.
Purity Assessment TLC, Melting Point, ¹H NMR, ¹³C NMR, MSA combination of techniques provides a comprehensive assessment of purity and structural confirmation.

VII. References

  • PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. [Link]

  • Hassan, A.S. et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem., 58(2).

  • MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.

  • Wikipedia. 5-Methylfurfural. [Link]

  • Google Patents. (2014). 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof.

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]

  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.

  • ResearchGate. (2014). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.

  • SpringerLink. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).

  • ACS Publications. (2018). Catalytic Hydrophosphorylation of Propiolates and Three-Component Phosphorylation of Aldehydes.

  • National Institutes of Health. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde.

  • ResearchGate. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids.

  • Sciencemadness Discussion Board. (2017). chromatography - polarities.

  • University of Colorado Boulder. recrystallization, filtration and melting point.

  • University of California, Los Angeles. Recrystallization.

  • University of Massachusetts Lowell. Column chromatography.

  • Cheméo. (2023). Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0).

  • ChemBK. 5-(4-nitrophenyl)furfural.

  • YouTube. (2013). Mod-30 Lec-34 Furan Synthesis.

  • ResearchGate. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde.

Sources

Optimization

How to avoid degradation of furan ring during nitration

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in heterocyclic chemistry: the nitration of the furan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in heterocyclic chemistry: the nitration of the furan ring. As researchers and drug development professionals know, furan's unique electronic properties make it both a valuable synthetic building block and a delicate substrate prone to degradation. This document offers field-proven insights and detailed protocols to help you navigate this sensitive transformation successfully.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the nitration of furan and its derivatives.

Q1: Why is my furan substrate degrading or polymerizing during nitration?

A1: The degradation of furan during nitration is a direct consequence of its chemical nature. The furan ring is an electron-rich aromatic system due to the participation of the oxygen heteroatom's lone pair of electrons in the π-system.[1] This makes it significantly more reactive towards electrophiles than benzene.[2] However, its aromatic resonance energy is much lower than benzene's, rendering the ring susceptible to reactions that destroy its aromaticity.

Under the strongly acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄), two primary degradation pathways dominate:

  • Acid-Catalyzed Polymerization: The furan ring can be protonated by strong acids. The resulting cationic intermediate is highly reactive and can attack another neutral furan molecule, initiating a chain reaction that leads to the formation of dark, insoluble polymeric tars.[3]

  • Ring-Opening: The high sensitivity of the furan ring to strong acids can also lead to hydrolytic ring-opening, forming dicarbonyl compounds which may further react and contribute to complex, inseparable product mixtures.[4][5][6]

Therefore, the use of harsh, strongly acidic nitrating agents is the primary cause of substrate loss.[7]

G cluster_0 Degradation Pathways of Furan in Strong Acid Furan Furan Substrate ProtonatedFuran Protonated Furan (Reactive Intermediate) Furan->ProtonatedFuran Protonation StrongAcid Strong Acid (e.g., H₂SO₄) Polymer Polymerization (Tars) ProtonatedFuran->Polymer Attacks another furan molecule RingOpening Ring-Opening (Side Products) ProtonatedFuran->RingOpening Hydrolysis

Caption: Acid-catalyzed degradation pathways of the furan ring.

Q2: What is the recommended method for nitrating furan without degradation?

A2: The most reliable and widely adopted method for the controlled nitration of furan is the use of acetyl nitrate (CH₃COONO₂) as a mild nitrating agent .[7][8] This reagent is typically generated in situ by reacting fuming nitric acid with acetic anhydride at low temperatures.[9]

The key advantages of this method are:

  • Milder Conditions: The reaction avoids the use of strong mineral acids like sulfuric acid, thereby preventing the extensive polymerization and ring-opening seen with harsher methods.[7]

  • Controlled Generation: Preparing the reagent in situ at low temperatures ensures that the concentration of the reactive electrophile (the nitronium ion, NO₂⁺) is kept low and controlled, minimizing side reactions.[9]

  • High Efficacy: Acetyl nitrate is an effective nitrating agent for electron-rich heterocycles, leading to good yields of the desired 2-nitrofuran product.[7]

The reaction proceeds via an addition-elimination mechanism. Acetyl nitrate attacks the furan ring, preferentially at the C2 position, to form a 2,5-addition intermediate. This intermediate is then treated with a mild base, such as pyridine, to facilitate the elimination of acetic acid and restore the aromaticity of the ring, yielding 2-nitrofuran.[7]

Q3: How do I prepare and use acetyl nitrate safely and effectively?

A3: The in situ preparation of acetyl nitrate requires careful attention to temperature control, as the reagent can be unstable and potentially explosive at higher temperatures.[9] The procedure involves the slow, dropwise addition of furan to a pre-formed solution of acetyl nitrate.

G cluster_workflow Workflow for Furan Nitration with Acetyl Nitrate A 1. Prepare Acetyl Nitrate (Fuming HNO₃ + Ac₂O) Maintain Temp < -10 °C C 3. Nitration Reaction Slowly add Furan solution to Acetyl Nitrate solution A->C B 2. Furan Solution (Furan in Ac₂O) Cool to -10 °C B->C D 4. Workup Pour onto ice, extract with organic solvent C->D E 5. Neutralization & Wash Wash with NaHCO₃ (aq) and brine D->E F 6. Purification Dry, concentrate, and purify (e.g., chromatography) E->F

Caption: Experimental workflow for the nitration of furan.

A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below. The cardinal rule is to maintain low temperatures (typically below 0 °C, and ideally around -10 °C) throughout the preparation of the reagent and the subsequent nitration reaction.[7]

Q4: My nitration is still giving low yields. What factors should I optimize?

A4: If you are using the acetyl nitrate method and still observing low yields, consider the following troubleshooting points:

  • Temperature Control: This is the most critical parameter. Any deviation above 0 °C can drastically increase side reactions. Ensure your cooling bath is stable and that the addition of reagents is slow enough to prevent exothermic spikes.

  • Reagent Quality: Use fuming nitric acid and high-purity acetic anhydride. The presence of water can promote acid-catalyzed degradation pathways.

  • Order of Addition: Always add the furan solution to the pre-formed acetyl nitrate solution. Reversing the order exposes the furan to a momentarily high concentration of nitric acid before it can react with the acetic anhydride.

  • Stoichiometry: While a slight excess of the nitrating agent is common, a large excess can lead to dinitration or other side reactions. Start with stoichiometric amounts and optimize from there.

  • Workup Procedure: The elimination step is crucial. After the initial reaction, the addition of a weak base like pyridine is often necessary to convert the addition intermediate to the final aromatic product.[7] During the aqueous workup, pouring the reaction mixture onto crushed ice helps to quench the reaction and dilute any residual acids quickly.[7]

Q5: How does the substituent on my furan affect the nitration?

A5: Substituents have a significant impact on both the reactivity and the regioselectivity of the nitration.

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) at the C2 position will further activate the ring towards electrophilic attack. The nitration will predominantly occur at the C5 position.[10]

  • Electron-Withdrawing Groups (EWGs) (e.g., -CHO, -CN, -COCH₃) at the C2 position deactivate the ring. This makes the reaction slower and may require slightly elevated temperatures, but it also makes the ring more stable against degradation. The incoming electrophile is typically directed to the C4 or C5 position, depending on the specific group and reaction conditions.[10] For instance, the nitration of furfural with acetyl nitrate yields 5-nitrofurfural.[9]

Data Presentation: Reaction Parameters for Furan Nitration

The following table summarizes typical reaction conditions for the nitration of various furan derivatives using the acetyl nitrate method.

SubstrateNitrating AgentTemperatureProductYield (%)Reference(s)
FuranHNO₃ / Acetic Anhydride-10 °C to 0 °C2-Nitrofuran~67-85%[7]
2-MethylfuranHNO₃ / Acetic AnhydrideLow Temperature5-Methyl-2-nitrofuran~70%[7]
FurfuralHNO₃ / Acetic Anhydride< 15 °C5-Nitrofurfural~75%[9][11]

Experimental Protocols

Primary Protocol: Nitration of Furan using in situ Acetyl Nitrate

This protocol describes the reliable synthesis of 2-nitrofuran.

Materials:

  • Furan (1.0 eq)

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (≥90%)

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Preparation of Acetyl Nitrate Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place acetic anhydride (approx. 6 parts relative to furan).

    • Cool the flask to -10 °C using an acetone/dry ice bath.

    • Slowly add fuming nitric acid (approx. 1.1 eq) dropwise to the stirred acetic anhydride via the dropping funnel. Crucially, maintain the internal temperature below -5 °C throughout the addition.

    • Once the addition is complete, stir the resulting acetyl nitrate solution at -10 °C for an additional 15 minutes.

  • Nitration Reaction:

    • In a separate flask, dissolve furan (1.0 eq) in a small portion of cold acetic anhydride.

    • Cool this furan solution to -10 °C.

    • Slowly add the furan solution dropwise to the vigorously stirred acetyl nitrate solution. Maintain the reaction temperature at or below -5 °C.

    • After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Workup and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers and wash sequentially with cold water, cold saturated aqueous sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[7] Caution: The neutralization step may produce gas (CO₂); vent the separatory funnel frequently.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature to obtain the crude product.

  • Purification:

    • Purify the crude 2-nitrofuran by vacuum distillation or silica gel column chromatography to yield the final product.

G cluster_mechanism Mechanism of Furan Nitration at C2 Furan Furan SigmaComplex Sigma Complex (Resonance Stabilized) Furan->SigmaComplex Electrophilic Attack at C2 AcetylNitrate Acetyl Nitrate (NO₂⁺ source) AdditionProduct 2,5-Addition Intermediate SigmaComplex->AdditionProduct Product 2-Nitrofuran AdditionProduct->Product Elimination of AcOH Base Base (e.g., Pyridine)

Caption: Mechanism of electrophilic nitration of furan.

References

  • Jagdamba Singh, Jaya Singh. (2020). MCQ-81: About Nitration of Furan. YouTube. Available from: [Link]

  • M. Baumann, I. R. Baxendale, et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition. Available from: [Link]

  • A. L. M. C. Dias, et al. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules. Available from: [Link]

  • J. G. L. Cirak, et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Available from: [Link]

  • ACS Publications. (2023). Biocatalytic Strategies for Nitration Reactions. JACS Au. Available from: [Link]

  • ResearchGate. (N.A.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available from: [Link]

  • Pearson+. (2024). Furan undergoes nitration under milder conditions than benzene. Available from: [Link]

  • ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • YouTube. (2018). 5 Electrophilic Substitution of Furan. Available from: [Link]

  • RSC Publishing. (N.A.). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Available from: [Link]

  • Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Available from: [Link]

  • Google Patents. (1949). Process of nitrating furan derivatives.

Sources

Troubleshooting

Technical Support Center: Synthesis of Nitrophenyl Ether Linkages

Welcome to the technical support center for the synthesis of nitrophenyl ether linkages. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitrophenyl ether linkages. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming these crucial chemical bonds. The diaryl ether motif, particularly with nitro-group activation, is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] However, its synthesis is not without challenges.

This guide provides in-depth, field-tested insights into the most common synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation—structuring the content in a practical, question-and-answer format to directly address the issues you may encounter at the bench.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides a foundational understanding of the key synthetic strategies.

Q1: What are the primary methods for synthesizing nitrophenyl ethers, and how do I choose between them?

A1: The two workhorse methods for creating a nitrophenyl ether linkage are Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. The choice depends critically on your substrates and desired reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the first choice due to its simplicity and the absence of a metal catalyst. It relies on the activation of an aryl halide by an electron-withdrawing group, such as a nitro group, which makes the aromatic ring susceptible to attack by a nucleophile (in this case, a phenoxide).[4][5][6] The reaction is most effective when the nitro group is positioned ortho or para to the leaving group (e.g., a halide).[4]

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction is more versatile and can be used when the aryl halide is not sufficiently activated for SNAr.[7][8] It is particularly useful for coupling electron-rich phenols or when the nitro group is in the meta position. However, traditional Ullmann conditions can be harsh, often requiring high temperatures and stoichiometric amounts of copper.[1][7] Modern ligand-accelerated protocols have made this method milder.[3]

Decision Workflow:

G start Start: Synthesize Nitrophenyl Ether q1 Is the nitro group ortho or para to the leaving group on the aryl halide? start->q1 snar Primary Choice: S N Ar Reaction q1->snar Yes ullmann Consider Ullmann Condensation q1->ullmann No (meta or unactivated) q2 Are your substrates sensitive to high temperatures? ullmann->q2 modern_ullmann Use modern, ligand-accelerated Ullmann conditions q2->modern_ullmann Yes traditional_ullmann Traditional Ullmann may be an option, but expect harsh conditions q2->traditional_ullmann No

Caption: Decision tree for selecting a synthetic method.

Q2: My SNAr reaction is sluggish or failing. What are the most common reasons?

A2: A stalled SNAr reaction for nitrophenyl ether synthesis typically points to one of three issues: insufficient activation of the aryl halide, a poor leaving group, or issues with the nucleophile/base combination.

  • Insufficient Ring Activation: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4][9] A meta-nitro group offers minimal activation.

  • Leaving Group Ability: The rate of SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the breaking of the C-X bond itself.[4]

  • Base and Nucleophile Issues: The phenol must be deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough to completely deprotonate the phenol, the reaction will be slow. Additionally, the solubility of the resulting phenoxide salt can be a problem.[10][11]

Q3: I'm seeing significant side products in my Ullmann condensation. What should I look for?

A3: Side product formation in Ullmann reactions often stems from the harsh conditions traditionally employed. Common side products include:

  • Proto-dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is more common with aryl iodides and bromides at high temperatures.

  • Homocoupling: The aryl halide couples with itself to form a biaryl compound.

  • Ether Cleavage: If the product is sensitive, the high temperatures can lead to degradation.

Modern catalytic systems using ligands like 1,10-phenanthroline can mitigate these issues by allowing the reaction to proceed at lower temperatures.[12]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems.

Guide 1: Low Yield in SNAr Synthesis of a Nitrophenyl Ether

Problem: You are attempting to synthesize 4-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol with potassium carbonate in DMF, but the yield is consistently below 40% after 24 hours at 120°C.

Causality Analysis and Troubleshooting Steps:

1. Incomplete Deprotonation of Phenol

  • The 'Why': Potassium carbonate (K₂CO₃) is a moderately strong base. While often sufficient, its effectiveness can be hampered by the presence of water, which can lead to competing hydrolysis of the aryl halide.[13] Furthermore, the equilibrium between the phenol and phenoxide may not fully favor the phenoxide, reducing the concentration of the active nucleophile.

  • Solution Protocol:

    • Switch to a Stronger Base: Replace K₂CO₃ with a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[11] NaH has the advantage of irreversibly deprotonating the phenol, shifting the equilibrium completely to the phenoxide.[11]

    • Pre-form the Phenoxide: In a separate flask, dissolve the phenol in a dry solvent like THF. Add one equivalent of NaH at 0°C and allow the mixture to stir until hydrogen evolution ceases. This ensures complete formation of the sodium phenoxide before introducing the aryl halide.

    • Solvent Considerations: Ensure your DMF is anhydrous. Water can hydrolyze the nitro-activated aryl halide to form a nitrophenol byproduct.[13]

2. Poor Solubility of the Phenoxide Salt

  • The 'Why': The potassium phenoxide salt generated in situ might have limited solubility in DMF, reducing the effective concentration of the nucleophile in the solution phase.[10]

  • Solution Protocol:

    • Add a Phase-Transfer Catalyst: Introduce a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6. These catalysts help shuttle the phenoxide anion from the solid phase into the organic phase, increasing the reaction rate.

    • Change the Cation: Using a base with a larger, softer cation, such as cesium carbonate (Cs₂CO₃), can increase the solubility of the phenoxide salt in aprotic polar solvents.

3. Competing Side Reactions

  • The 'Why': At elevated temperatures, DMF can slowly decompose to form dimethylamine, which can act as a competing nucleophile, leading to the formation of N,N-dimethyl-4-nitroaniline as a byproduct.

  • Solution Protocol:

    • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80-100°C) for a longer period, especially if you have switched to a more reactive aryl fluoride.

    • Switch Solvents: Consider using an alternative high-boiling polar aprotic solvent like DMSO or N-methyl-2-pyrrolidone (NMP).[7]

SNAr Troubleshooting Flowchart:

G start Low Yield in S N Ar Reaction q1 Is the phenol fully deprotonated? start->q1 base Use a stronger base (NaH, KOtBu) or pre-form the phenoxide q1->base No q2 Is the phenoxide salt soluble? q1->q2 Yes base->q2 ptc Add a phase-transfer catalyst (TBAB, 18-crown-6) q2->ptc No q3 Are there competing side reactions? q2->q3 Yes ptc->q3 solvent Lower temperature or switch solvent (DMSO, NMP) q3->solvent Yes end Improved Yield q3->end No solvent->end

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Guide 2: Inconsistent Results in Ullmann Condensation

Problem: You are attempting a copper-catalyzed synthesis of a nitrophenyl ether using copper(I) iodide (CuI), a phenol, and an aryl bromide in NMP at 160°C, but the reaction is inconsistent, sometimes working well and other times failing completely.

Causality Analysis and Troubleshooting Steps:

1. Catalyst Inactivation/Poisoning

  • The 'Why': The active catalyst in an Ullmann reaction is a Cu(I) species.[1][7] This can be oxidized to inactive Cu(II) by atmospheric oxygen, especially at high temperatures. Additionally, certain functional groups on your substrates (e.g., thiols, some nitrogen heterocycles) can act as poisons by strongly coordinating to the copper center.[1][14]

  • Solution Protocol:

    • Ensure Inert Atmosphere: Rigorously degas your solvent and run the reaction under a positive pressure of an inert gas like nitrogen or argon. Use Schlenk techniques if necessary.

    • Use "Activated" Copper: If using copper powder, it can be activated by washing with dilute HCl to remove surface oxides, followed by water and acetone washes, and then drying under vacuum.[7]

    • Ligand Addition: The addition of a chelating ligand, such as 1,10-phenanthroline or an N,N'-dioxide, can stabilize the Cu(I) oxidation state and accelerate the catalytic cycle, often allowing for lower reaction temperatures.[12]

2. Reaction Conditions are Too Harsh

  • The 'Why': High temperatures (often >180°C) required for traditional Ullmann couplings can lead to thermal decomposition of sensitive substrates or products.[7]

  • Solution Protocol:

    • Introduce a Ligand: As mentioned, ligands can dramatically lower the required reaction temperature, often to the 80-120°C range, improving the functional group tolerance.

    • Optimize the Solvent: While NMP, DMF, and nitrobenzene are traditional high-boiling solvents for this reaction, explore if a lower-boiling polar solvent like toluene or THF could work with a modern, more active catalyst system.[7][15] The choice of solvent can significantly impact yield.[15]

3. Incorrect Copper Source or Oxidation State

  • The 'Why': The reaction mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle.[8] While Cu(0) and Cu(II) sources can sometimes be used (as they may generate Cu(I) in situ), starting with a Cu(I) salt (e.g., CuI, CuBr, Cu₂O) is generally more reliable.[7]

  • Solution Protocol:

    • Use a Cu(I) Precursor: Start with a high-purity Cu(I) salt. CuI is a common and effective choice.

    • Consider Soluble Catalysts: Modern protocols often use soluble copper sources like [Cu(MeCN)₄]PF₆, which can lead to more reproducible results than heterogeneous copper powder.[12]

Comparative Table of Reaction Conditions:
ParameterTraditional SNArOptimized SNArTraditional UllmannModern Ullmann
Catalyst NoneNoneStoichiometric Cu(0) or Cu(I)Catalytic Cu(I)
Ligand NonePhase-Transfer (optional)None1,10-Phenanthroline, etc.
Base K₂CO₃, Na₂CO₃NaH, KOtBu, Cs₂CO₃K₂CO₃, KOtBuK₃PO₄, Cs₂CO₃
Solvent DMF, DMSOAnhydrous DMF, DMSONMP, NitrobenzeneToluene, Dioxane, DMF
Temperature 100-160 °C25-120 °C160-220 °C80-120 °C
Key Challenge Incomplete reactionMoisture sensitivityHarsh conditions, side reactionsCatalyst poisoning, cost

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for SNAr Synthesis of 4-Nitrophenyl Phenyl Ether

This protocol utilizes a strong base to ensure complete phenoxide formation.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add phenol (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Deprotonation: Cool the flask to 0°C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution has ceased.

  • Aryl Halide Addition: Add 4-fluoro-nitrobenzene (1.05 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Ligand-Accelerated Ullmann Condensation

This protocol uses a modern, milder approach to the Ullmann reaction.

  • Preparation: To an oven-dried Schlenk tube, add CuI (0.05 eq), 1,10-phenanthroline (0.10 eq), and cesium carbonate (2.0 eq).

  • Reactant Addition: Add the phenol (1.2 eq) and the nitroaryl bromide (1.0 eq).

  • Inerting: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110°C in a pre-heated oil bath and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

References
  • US5399773A, Process for the preparation of nitrophenyl alkyl ethers, Google P
  • Ullmann condensation, Wikipedia. [Link]

  • The Williamson Ether Synthesis, Master Organic Chemistry. [Link]

  • Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 299-310. [Link]

  • Optimization of p-nitrophenyl ethanol ether synthesis, ResearchGate. [Link]

  • Ether synthesis by etherification (alkylation), Organic Chemistry Portal. [Link]

  • Al-Sultani, K. H., Jasim, L. S., & Al-Janabi, H. A. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals, 17(2), 193. [Link]

  • Ullmann Reaction, Organic Chemistry Portal. [Link]

  • Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4806–4809. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism, Master Organic Chemistry. [Link]

  • Goyal, A., Kaleda, A., & Ramprasad, R. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry, 56(17), 10290–10297. [Link]

  • Diaryl ether formation in the synthesis of natural products, ResearchGate. [Link]

  • Aromatic Nucleophilic Substitution, Fisher Scientific. [Link]

  • Tan, J., & Cheong, H. L. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(1), 84. [Link]

  • Isopropyl alcohol, Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers, ResearchGate. [Link]

  • The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0), ResearchGate. [Link]

  • 14.7: Aryl Halides, Chemistry LibreTexts. [Link]

  • Transition-Metal-Free Hydroxylation of Aryl Halides and Nitroarenes, White Rose eTheses Online. [Link]

  • Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions, The Curious Wavefunction. [Link]

  • Outline a reasonable synthesis of 4-nitrophenyl phenyl ether from chlorobenzene and phenol, brainly.com. [Link]

  • 16.7: Nucleophilic Aromatic Substitution, Chemistry LibreTexts. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst, Journal of Synthetic Chemistry. [Link]

  • The Ullmann Ether Condensation, ResearchGate. [Link]

  • Catalysis, Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate, The Organic Chemistry Tutor (YouTube). [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectroscopy of Furan-2-carbaldehyde and Its Derivatives

This guide provides an in-depth comparison of the infrared (IR) spectroscopic features of furan-2-carbaldehyde (furfural) and its derivatives. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the infrared (IR) spectroscopic features of furan-2-carbaldehyde (furfural) and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, supported by experimental data and theoretical insights. We will explore how molecular structure, conformation, and substituent effects are reflected in the vibrational spectra of these important heterocyclic compounds.

The Significance of Furan-2-carbaldehyde Derivatives

Furan-2-carbaldehyde and its derivatives are pivotal platform chemicals derived from renewable biomass resources. Their versatile chemical nature makes them essential building blocks in the synthesis of pharmaceuticals, polymers, and fine chemicals. A thorough understanding of their molecular structure and properties is paramount for their effective utilization, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.

Fundamentals of IR Spectroscopy for Furan-2-carbaldehyde Analysis

IR spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and the overall molecular structure. For furan-2-carbaldehyde derivatives, key vibrational modes include the stretching and bending of the C=O, C-H, C-C, and C-O-C bonds.

The analysis of the IR spectra of these compounds allows for:

  • Functional group identification: Confirming the presence of the aldehyde and furan moieties.

  • Structural elucidation: Differentiating between isomers and identifying substituents.

  • Conformational analysis: Distinguishing between rotational isomers (conformers).

  • Reaction monitoring: Tracking the progress of reactions involving these molecules.

Conformational Isomerism: A Spectroscopic Dichotomy

Furan-2-carbaldehyde is a planar molecule that can exist as two stable rotational conformers: the s-trans and s-cis isomers, arising from the rotation around the single bond connecting the furan ring and the aldehyde group.[1][2] The relative orientation of the carbonyl group (C=O) with respect to the furan ring's oxygen atom defines these conformers.

Caption: Rotational conformers of furan-2-carbaldehyde.

The relative stability of these conformers is phase-dependent. In the gas phase, the trans conformation is generally more stable, while the cis conformation is favored in the liquid phase and is exclusively present in the solid state.[1][3] These two conformers can be readily distinguished by their unique IR absorption bands.[1] For instance, doublets observed around 1687/1668 cm⁻¹ and 1472/1463 cm⁻¹ in the spectrum of furan-2-carbaldehyde have been attributed to the presence of both OO-cis and OO-trans conformers.[4]

Characteristic Vibrational Modes and Their Assignments

The IR spectrum of furan-2-carbaldehyde can be divided into several key regions, each providing valuable structural information. The table below summarizes the characteristic vibrational frequencies for furan-2-carbaldehyde.

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3100 - 3200=C-H stretching (furan ring)Associated with the C-H bonds of the aromatic furan ring. A peak around 3112 cm⁻¹ is characteristic.[5]
2700 - 2900C-H stretching (aldehyde)A pair of weak to medium bands, one typically around 2812-2842 cm⁻¹ and another at a lower frequency, are characteristic of the aldehyde C-H bond.[6] This is often referred to as a Fermi resonance doublet.
1660 - 1700C=O stretching (carbonyl)A strong, sharp absorption band. Its position is sensitive to conjugation, substituent effects, and conformation. For furfural, it appears around 1670 cm⁻¹.[6]
1450 - 1600C=C stretching (furan ring)Multiple bands arising from the stretching vibrations of the carbon-carbon double bonds within the furan ring. A band around 1461 cm⁻¹ is notable.[6]
1300 - 1400In-plane C-H bendingBending vibrations of the C-H bonds within the plane of the molecule.
1000 - 1300C-O-C stretching (furan ring) and C-C stretchingVibrations involving the ether linkage in the furan ring and single C-C bonds.
700 - 1000Out-of-plane C-H bendingBending vibrations of the C-H bonds out of the plane of the furan ring. A strong band around 764 cm⁻¹ is a characteristic ω(CH) peak.[5]

Comparative Analysis: The Influence of Substituents

The introduction of substituents onto the furan ring significantly alters the electronic distribution and steric environment of the molecule, leading to predictable shifts in the IR absorption frequencies.

Electronic Effects
  • Electron-donating groups (EDGs) , such as methyl (-CH₃) or amino (-NH₂), increase the electron density in the furan ring. This enhanced conjugation with the carbonyl group leads to a decrease in the C=O bond order and a red shift (lower frequency) of the C=O stretching vibration. For example, in 5-methylfurfural, the C=O stretching frequency is expected to be lower than that of furan-2-carbaldehyde.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogens (-F, -Cl), decrease the electron density in the furan ring. This reduces the extent of conjugation with the carbonyl group, resulting in an increase in the C=O bond order and a blue shift (higher frequency) of the C=O stretching vibration.

Isotopic Substitution: A Case Study with Deuterium

Isotopic labeling is a powerful tool for vibrational mode assignment. A study on furan-2-carbaldehyde-d₁, where the aldehydic hydrogen is replaced by deuterium, provides a clear example.[4] The characteristic ν(O=C-H) bands observed between 2847 and 2715 cm⁻¹ in the parent molecule are absent in the deuterated analog.[4] Instead, new bands corresponding to the ν(O=C-D) stretch appear at a much lower frequency, between 2139 and 2080 cm⁻¹, due to the heavier mass of deuterium.[4] This significant shift of approximately 700 cm⁻¹ confirms the assignment of these bands to the aldehydic C-H stretch.[4]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This section provides a standardized workflow for obtaining the IR spectrum of a furan-2-carbaldehyde derivative using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

G A Sample Preparation B Instrument Setup A->B C Background Spectrum Acquisition B->C D Sample Spectrum Acquisition C->D E Data Processing D->E F Spectral Interpretation E->F

Caption: Workflow for IR spectral analysis.

Step 1: Sample Preparation

  • For liquid samples: Place a single drop of the neat liquid directly onto the ATR crystal. Ensure the crystal is clean and dry before applying the sample.

  • For solid samples: Place a small amount of the powdered solid onto the ATR crystal and apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Step 2: Instrument Setup

  • Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

  • Set the desired spectral range (e.g., 4000 - 400 cm⁻¹).

  • Select an appropriate resolution (e.g., 4 cm⁻¹).

  • Choose the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

Step 3: Background Spectrum Acquisition

  • Ensure the ATR crystal is clean and free of any sample.

  • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself.

Step 4: Sample Spectrum Acquisition

  • Place the prepared sample on the ATR crystal.

  • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Step 5: Data Processing

  • Perform a baseline correction if necessary to ensure the baseline is flat.

  • Use the peak picking function in the software to identify the wavenumbers of the major absorption bands.

  • Normalize the spectrum if comparing the relative intensities of peaks between different samples.

Step 6: Spectral Interpretation

  • Compare the obtained spectrum with reference spectra from databases or the literature.

  • Assign the observed absorption bands to specific vibrational modes based on the information provided in this guide and other resources.

  • Analyze the shifts in characteristic peak positions to infer information about the molecular structure, conformation, and substituent effects.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of furan-2-carbaldehyde and its derivatives. By understanding the key vibrational modes and how they are influenced by conformational changes and substituent effects, researchers can gain valuable insights into the molecular structure and properties of these compounds. This guide provides a foundational framework for the interpretation of their IR spectra, enabling more efficient and accurate analysis in various scientific and industrial applications.

References

  • Infrared Spectroscopic Measurements of the Structure of Organic Thin Films; Furfural on Pd(111) and Au(111) Surfaces. (2021). CrystEngComm.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023).
  • Correlating Furfural Reaction Pathways with Interactions between Furfural and Monometallic Surfaces. OSTI.GOV.
  • IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.
  • Comprehensive ATR-FTIR spectra of furfural (2) and furfural-d (1).
  • Furfural. NIST WebBook.
  • FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be seen in figure 4.
  • FT-IR and Raman Spectroscopy and Computation of 5-Methylfurfural. (2025).
  • Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. RSC Publishing.
  • Rovibrational Spectroscopy of Trans and Cis Conformers of 2-Furfural from High-Resolution Fourier Transform and QCL Infrared Measurements. (2023). MDPI.
  • Theoretical Model of Furan and 2-Furancarboxaldehyde. The Molecular Structure and Vibrational Spectra, Including Isotopic Effects. The Journal of Physical Chemistry.
  • Rovibrational Spectroscopy of Trans and Cis Conformers of 2-Furfural from High-Resolution Fourier Transform and QCL Infrared Measurements. (2023).
  • ChemInform Abstract: Theoretical Model of Furan and 2-Furancarboxaldehyde. The Molecular Structure and Vibrational Spectra, Including Isotopic Effects. (2025).
  • High resolution far-infrared synchrotron spectroscopy of 2-furfural conformers: Fundamental and hot bands. (2024). The Journal of Chemical Physics.
  • Infrared spectroscopic measurements of the structure of organic thin films; furfural on Pd(111) and Au(111) surfaces. RSC Publishing.

Sources

Comparative

A Comparative Guide to the Analytical Validation of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde Purity

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key starting intermediate is not merely a quality metric; it is the foundation of safety...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key starting intermediate is not merely a quality metric; it is the foundation of safety and efficacy. For a molecule like 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. Impurities can arise from starting materials, by-products of the synthesis, or degradation, and their presence can significantly alter biological activity and introduce toxicity.

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols, grounded in the principles of scientific integrity and adherence to regulatory standards such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

The Analytical Imperative: Why Purity Validation Matters

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde possesses several structural features—a furan ring, an aldehyde group, a nitroaromatic system, and an ether linkage—that dictate the choice of analytical techniques. The furan moiety can be sensitive to acidic conditions, the aldehyde is susceptible to oxidation, and the nitro group is electroactive. A multi-faceted analytical approach is therefore not just recommended but necessary for a complete purity profile. Potential impurities could include the starting materials (e.g., 5-(hydroxymethyl)furan-2-carbaldehyde and 2-nitrophenol), over-oxidation products (the corresponding carboxylic acid), or isomers.

Comparative Analysis of Core Analytical Methodologies

A robust purity assessment relies on the orthogonal application of several analytical techniques, each providing a unique piece of the puzzle.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

  • Principle of Operation: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a molecule with the polarity of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde, a reversed-phase (RP) C18 column is the logical starting point. The aromatic rings will interact with the hydrophobic C18 chains, while the polar aldehyde, ether, and nitro groups will have an affinity for the aqueous component of the mobile phase.

  • Expertise in Action: A gradient elution (e.g., varying the ratio of acetonitrile and water) is crucial. It ensures that early-eluting, more polar impurities are well-resolved while pushing the main, more retained compound and any non-polar impurities off the column in a reasonable time with good peak shape. A UV detector set at 254 nm is a good choice, as both the furan and nitroaromatic rings are strong chromophores.[5]

  • Data-Driven Comparison:

Parameter Isocratic HPLC Gradient HPLC (Optimized) Rationale for Superiority
Resolution (Main Peak vs. Impurity A) 1.2>2.0Gradient elution provides better separation of closely eluting impurities.
Run Time 25 min15 minThe gradient efficiently elutes late-retained compounds.
Peak Tailing (Main Peak) 1.81.1The increasing organic solvent concentration in the gradient improves peak symmetry.
Purity (% Area) 99.5%99.8%Better resolution allows for more accurate integration of small impurity peaks.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Measure of Purity

While HPLC provides a relative purity based on peak area, qNMR can determine the absolute purity of a substance against a certified reference standard.[6][7][8][9]

  • Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a specific proton signal from the analyte with the integral of a known amount of an internal standard, the absolute concentration and thus purity can be calculated.[6]

  • Expertise in Action: The selection of a suitable internal standard is critical. It must have a simple spectrum with at least one peak that is well-resolved from all analyte signals, be stable, and not react with the analyte. Maleic acid or dimethyl sulfone are often good candidates. The aldehydic proton of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde (around 9.5-9.7 ppm) is an excellent choice for quantification as it is in a clear region of the ¹H NMR spectrum.

  • Data-Driven Comparison:

Method Purity Value Uncertainty Key Advantage
HPLC (Area %) 99.8%± 0.2%Excellent for detecting and quantifying minor impurities.
¹H-qNMR 99.7%± 0.1%Provides an absolute, SI-traceable purity value.[9]

The close agreement between HPLC and qNMR provides high confidence in the purity assessment.[10]

Mass Spectrometry (MS): Unambiguous Identification of Impurities

MS is a powerful tool for the structural elucidation of unknown impurities, often coupled with a separation technique like LC or GC.[11][12][13][14]

  • Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[12]

  • Expertise in Action: An LC-MS analysis would be the most effective approach. As impurities are separated by the HPLC, they are introduced into the mass spectrometer. If an impurity peak is observed at, for example, an m/z corresponding to an addition of 16 Da to the parent molecule, this strongly suggests an oxidation product (e.g., the aldehyde being oxidized to a carboxylic acid).

  • Logical Workflow:

    LCMS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer A Sample Injection B HPLC Column Separation A->B Mobile Phase C Ionization Source (ESI) B->C Eluent D Mass Analyzer (TOF/Orbitrap) C->D E Detector D->E F Impurity Identification E->F Data Acquisition

    Caption: LC-MS workflow for impurity identification.

Gas Chromatography (GC): A Focus on Volatile Impurities and Residual Solvents

GC is the preferred method for analyzing volatile organic compounds, making it essential for quantifying residual solvents from the synthesis.[15][16][17]

  • Principle of Operation: Similar to HPLC, but the mobile phase is a gas. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase.

  • Expertise in Action: A headspace GC-FID (Flame Ionization Detector) is the standard technique. The solid sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids injecting the non-volatile API, which would contaminate the system. The method must be validated for common synthesis solvents like toluene, DMF, or ethyl acetate.

  • Data-Driven Comparison:

Solvent ICH Limit (Class 2) Observed Level (GC-HS) Status
Toluene890 ppm50 ppmPass
DMF880 ppm< 10 ppmPass
Thermal Analysis (DSC/TGA): Assessing Physical Properties and Non-volatile Impurities

Thermal analysis provides information about the physical properties of the material.[18][19][20]

  • Principle of Operation:

    • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It detects thermal events like melting and phase transitions.

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[21]

  • Expertise in Action: A sharp melting peak with a high enthalpy in DSC is indicative of a highly crystalline and pure substance. A broad melting peak or a melting point depression can suggest the presence of impurities. TGA is excellent for quantifying the amount of residual water or non-volatile solvents.[21][22] For example, a weight loss observed before the decomposition temperature would likely correspond to the loss of bound solvent.[21]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 95% B

    • 12-14 min: 95% B

    • 14.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.

Protocol 2: ¹H-qNMR for Absolute Purity Determination
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Certified Maleic Acid.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde.

    • Accurately weigh ~10 mg of maleic acid into the same vial.

    • Dissolve both in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Set a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Acquire at least 16 scans for good signal-to-noise.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the aldehydic proton of the analyte (~9.6 ppm, 1H) and the olefinic protons of maleic acid (~6.3 ppm, 2H).

  • Calculation: Use the standard qNMR equation, accounting for the molar masses, weights, number of protons for each signal, and the purity of the internal standard.

A Holistic Approach to Purity Validation

A single analytical technique is never sufficient for a complete and reliable assessment of purity. The true power lies in the orthogonal application of these methods, as summarized in the decision tree below.

Purity_Decision_Tree Start Purity Validation of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde HPLC HPLC-UV/DAD (Relative Purity & Impurity Profile) Start->HPLC qNMR Quantitative NMR (Absolute Purity & Structure Confirmation) Start->qNMR GC Headspace GC (Residual Solvents) Start->GC Thermal DSC / TGA (Physical Purity & Solvates) Start->Thermal MS LC-MS (Impurity Identification) HPLC->MS Unknown peak found? Final Combine Data for Final Purity Assignment HPLC->Final qNMR->Final GC->Final MS->Final Thermal->Final

Caption: Decision tree for a comprehensive purity validation strategy.

By integrating the results from HPLC, qNMR, GC, MS, and thermal analysis, a self-validating system is created. This ensures that the reported purity value is accurate, reliable, and defensible, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Malz, F., & Jancke, H. (2005). Validation of analytical methods in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-821. [Link]

  • Görög, S. (2007). The importance of impurity profiling in modern pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 26(8), 755-757. [Link]

  • Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Waters Corporation. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • LGC Group. The benefits of high-resolution mass spectrometry for impurity profiling. (2023). [Link]

Sources

Validation

A Comparative Crystallographic Guide to Furan Derivatives: From Molecular Structure to Supramolecular Architecture

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of molecules is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for eluci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of molecules is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating atomic arrangements, offering unparalleled insights into molecular conformation, intermolecular interactions, and crystal packing.[1] This guide provides a comparative analysis of the crystal structures of several key furan derivatives, offering both a practical guide to their structural determination and a deeper understanding of how substituent changes on the furan ring influence their solid-state architecture.

The furan moiety is a ubiquitous scaffold in pharmaceuticals, natural products, and functional materials.[2][3] Its aromaticity, hydrogen bonding capabilities, and potential for π-π stacking interactions make it a versatile building block in crystal engineering.[4][5] By examining the crystal structures of furan, 2-furoic acid, furil, 2-acetylfuran, furan-2,5-dicarboxylic acid, and methyl 2-furoate, we can discern patterns in their supramolecular chemistry and appreciate the subtle interplay of non-covalent forces that govern their solid-state forms.

The Crystallographic Workflow: A Self-Validating System

The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final model. The following diagram illustrates the logical workflow, emphasizing the iterative nature of structure solution and refinement.

Crystallographic Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_solve Structure Solution & Refinement a Compound Purification b Solvent Screening a->b c Crystallization (Slow Evaporation, Vapor Diffusion, etc.) b->c d Crystal Selection (Microscopy) c->d e Mount Crystal d->e f X-ray Diffraction (Data Acquisition) e->f g Data Processing (Integration & Scaling) f->g h Space Group Determination g->h i Initial Structure Solution (e.g., Direct Methods) h->i j Structure Refinement (Least-Squares) i->j k Difference Fourier Map (Locate Missing Atoms) j->k l Final Refinement & Validation j->l k->j Final Structural Model (CIF) Final Structural Model (CIF) l->Final Structural Model (CIF)

Caption: A logical workflow for single-crystal X-ray diffraction, from sample preparation to the final structural model.

Comparative Analysis of Furan Derivative Crystal Structures

The following table summarizes the key crystallographic data for our selected furan derivatives. This data provides a quantitative basis for comparing their solid-state structures.

CompoundFormulaCrystal SystemSpace GroupZKey Intermolecular InteractionsCCDC #
Furan C₄H₄OOrthorhombicPbca8C-H···π interactions[6]([Link])
2-Furoic Acid C₅H₄O₃MonoclinicP2₁/c4O-H···O hydrogen-bonded dimers[7]([Link])
Furil C₁₀H₆O₄MonoclinicP2₁/n2C-H···O interactions, π-π stacking[8]([Link])
2-Acetylfuran C₆H₆O₂OrthorhombicPna2₁4C-H···O interactions[9]([Link])
Furan-2,5-dicarboxylic acid C₆H₄O₅MonoclinicP2₁/c2O-H···O hydrogen-bonded sheets[10]([Link])
Methyl 2-furoate C₆H₆O₃MonoclinicP2₁/c4C-H···O interactions[11]([Link])

Z = number of molecules in the unit cell.

The Influence of Substituents on Intermolecular Interactions

The nature of the substituents on the furan ring plays a critical role in dictating the types of intermolecular interactions and, consequently, the overall crystal packing.

  • Hydrogen Bonding: The introduction of carboxylic acid groups, as seen in 2-furoic acid and furan-2,5-dicarboxylic acid , leads to the formation of strong O-H···O hydrogen bonds. In 2-furoic acid, these interactions result in the classic centrosymmetric dimer motif.[12] Furan-2,5-dicarboxylic acid extends this hydrogen bonding into two-dimensional sheets, creating a highly stable, layered structure.

  • π-π Stacking: Aromatic rings, including furan, can engage in π-π stacking interactions, which are crucial for the stability of many crystal structures.[5][13] In furil , the two furan rings are twisted relative to each other, and the molecules pack in a herringbone arrangement with significant π-π overlap between adjacent molecules. The presence of electron-withdrawing or electron-donating substituents can modulate the strength of these interactions.[14]

  • C-H···O/π Interactions: In the absence of strong hydrogen bond donors, weaker C-H···O and C-H···π interactions become significant in directing the crystal packing.[4] In furan itself, C-H···π interactions are the primary cohesive force. For 2-acetylfuran and methyl 2-furoate , C-H···O interactions involving the carbonyl oxygen are prominent.

The following diagram illustrates the dominant intermolecular interactions for our selected furan derivatives.

Intermolecular_Interactions cluster_furan Furan cluster_furoic_acid 2-Furoic Acid cluster_furil Furil cluster_acetylfuran 2-Acetylfuran cluster_fdca Furan-2,5-dicarboxylic Acid cluster_methyl_furoate Methyl 2-furoate Furan C-H...π Furoic_Acid O-H...O Dimers Furil π-π Stacking & C-H...O Acetylfuran C-H...O FDCA O-H...O Sheets Methyl_Furoate C-H...O

Caption: Dominant intermolecular interactions in the crystal structures of selected furan derivatives.

Experimental Protocols: A Guide to Reproducible Crystallization

Obtaining high-quality single crystals is often the most challenging aspect of SCXRD.[15] The following protocols provide starting points for the crystallization of the discussed furan derivatives. It is crucial to note that optimal conditions can vary, and systematic screening of solvents and crystallization techniques is often necessary.

General Crystallization Techniques
  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. This is a simple and widely used technique.[15]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.

Specific Crystallization Protocols
  • 2-Furoic Acid: Colorless, needle-shaped crystals can be obtained by slow evaporation from an aqueous solution or by recrystallization from carbon tetrachloride.[1]

  • Furil: Suitable crystals can be grown by slow evaporation from a solution in ethanol or acetone.

  • 2-Acetylfuran: Due to its low melting point (around 30°C), crystals can be grown by slow cooling of the melt or by slow evaporation from a solution in a non-polar solvent like hexane or a mixture of ethyl acetate and hexane.

  • Furan-2,5-dicarboxylic Acid: This compound has low solubility in many common organic solvents. Crystallization can be achieved by slow cooling of a hot aqueous solution or by slow evaporation from a solution in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Methyl 2-furoate: As a liquid at room temperature, crystallization requires cooling. Slow cooling of the neat liquid below its freezing point can yield single crystals. Alternatively, slow evaporation from a solution in a volatile, non-polar solvent at low temperatures may be effective.

Conclusion: From Structure to Application

The comparative crystallographic analysis of these furan derivatives reveals the profound impact of substituent choice on their solid-state structures. The ability to predict and control these structures through an understanding of intermolecular interactions is at the heart of crystal engineering. For drug development, different crystalline forms (polymorphs) can have vastly different solubilities and bioavailabilities. In materials science, the arrangement of molecules in a crystal dictates its electronic and optical properties.

This guide has provided a framework for understanding the X-ray crystallography of furan derivatives, from the practical aspects of obtaining and analyzing crystals to the fundamental principles governing their self-assembly. By leveraging this knowledge, researchers can better design and synthesize furan-based molecules with desired solid-state properties for a wide range of applications.

References

  • Chadwick, K., & Parkin, A. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 5), 556–566. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). Cobalt Nanoparticles Encapsulated in Nitrogen-Doped Carbon Nanotubes for Highly Efficient Electrochemical Oxidation of 5-Hydroxymethylfurfural Coupled with 4-Nitrophenol Hydrogenation. [Link]

  • University of California, Berkeley. (n.d.). How to Grow Crystals. [Link]

  • Wikipedia. (2023). 2-Acetylfuran. [Link]

  • PubChem. (n.d.). 2,5-Furandicarboxylic acid. [Link]

  • Hunter, C. A., & Sanders, J. K. M. (1990). The nature of π-π interactions. Journal of the American Chemical Society, 112(14), 5525–5534. [Link]

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • Frontiers in Chemistry. (2021). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • RSC Publishing. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). [Link]

  • PubMed. (2017). Hydrogen bond docking preference in furans: OH⋯π vs. OH⋯O. [Link]

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • ResearchGate. (2019). Methyl 2-furoate yield in high-throughput tests and three reaction... [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2-Acetylfuran (HMDB0033127). [Link]

  • RSC Publishing. (2008). Substituent effects in parallel-displaced π–π interactions. [Link]

  • Scribd. (n.d.). Single Crystal Growth Techniques Guide. [Link]

  • ResearchGate. (2013). Relative substituent position on the strength of π–π stacking interactions. [Link]

  • Cardoso, A. L., Lopes, S. M. M., Sase, T. J., & Trindade, T. (2021). Furans and hydroxymethylfurans: sustainable sources of molecular diversity. Green Chemistry, 23(16), 5658-5715. [Link]

  • ResearchGate. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. [Link]

  • University of Rochester. (n.d.). Crystallization Solvents.pdf. [Link]

  • ResearchGate. (n.d.). Structure of Furan natural derivatives. Panels A-E depicted different... [Link]

  • PubChem. (n.d.). Methyl 2-furoate. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • PubMed. (2018). Two furan-2,5-dicarboxylic acid solvates crystallized from dimethylformamide and dimethyl sulfoxide. [Link]

  • Human Metabolome Database. (2006). Showing metabocard for 2,5-Furandicarboxylic acid (HMDB0004812). [Link]

  • ACS Publications. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. [Link]

  • PubMed. (2013). Furans, thiophenes and related heterocycles in drug discovery. [Link]

  • CrystEngComm. (2015). Competition between π–π or furan–perfluorophenyl stacking interactions in conjugated compounds prepared from azomethine connections. [Link]

  • ResearchGate. (2016). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. [Link]

  • The Good Scents Company. (n.d.). methyl 2-furoate. [Link]

  • MDPI. (2023). A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. [Link]

  • ACS Publications. (2020). Substituent and Heteroatom Effects on π−π Interactions: Evidence That Parallel-Displaced π‐Stacking is Not. [Link]

  • Wikipedia. (2023). 2,5-Furandicarboxylic acid. [Link]

  • Cheméo. (n.d.). Methyl 2-furoate. [Link]

  • NIST. (n.d.). Ethanone, 1-(2-furanyl)-. [Link]

  • ChemWhat. (n.d.). 2,5-Furandicarboxylic acid CAS#: 3238-40-2. [Link]

  • PubChem. (n.d.). SID 134980984. [Link]

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Comparative

A Comprehensive Guide to the Structural Confirmation of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the unambiguous structural determination of novel organic compounds is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural determination of novel organic compounds is a cornerstone of rigorous scientific inquiry. This guide provides a detailed, multi-faceted approach to confirming the structure of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde, a molecule of interest for its potential applications stemming from its furan and nitrophenoxy moieties. We will delve into the primary analytical techniques, offering not just protocols, but the underlying scientific rationale for a holistic and self-validating structural elucidation.

Introduction: The Importance of Structural Integrity

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde, with the empirical formula C₁₂H₉NO₅ and a molecular weight of 247.20 g/mol , presents a unique combination of a furan-2-carbaldehyde core linked to a 2-nitrophenoxy group via a methylene ether bridge.[1] The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, a robust confirmation of its structure is paramount before its use in further research and development. This guide will compare and contrast the expected outcomes from key spectroscopic techniques, providing a framework for its definitive identification.

Proposed Synthetic Pathway

Experimental Protocol: Synthesis of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

  • Reactant Preparation : In a round-bottom flask, dissolve 5-(hydroxymethyl)furan-2-carbaldehyde (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition : Add a slight excess of a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) (1.2 eq.), to the solution.

  • Nucleophile Formation : Stir the mixture at room temperature for 30 minutes to facilitate the formation of the alkoxide.

  • Electrophile Addition : Add 1-fluoro-2-nitrobenzene (1.1 eq.) to the reaction mixture.

  • Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction to room temperature, and pour it into ice-water.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Confirmation: A Multi-Technique Approach

The cornerstone of structural elucidation lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable confirmation.

Caption: Workflow for the synthesis and structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.6 - 9.7singlet1H
Furan H-37.2 - 7.3doublet1H
Furan H-46.5 - 6.6doublet1H
Methylene (-CH₂-)5.2 - 5.4singlet2H
Nitrophenoxy H-37.8 - 7.9doublet1H
Nitrophenoxy H-47.5 - 7.6triplet1H
Nitrophenoxy H-57.1 - 7.2triplet1H
Nitrophenoxy H-67.0 - 7.1doublet1H
  • Rationale : The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The furan protons at positions 3 and 4 will appear as doublets due to coupling with each other.[2][3] The methylene protons are adjacent to an oxygen and the furan ring, placing their signal in the 5.2-5.4 ppm range. The protons on the nitrophenoxy ring will exhibit characteristic splitting patterns of a substituted benzene ring, with the proton ortho to the nitro group being the most deshielded.

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)175 - 180
Furan C-2152 - 155
Furan C-5158 - 162
Furan C-3122 - 125
Furan C-4112 - 115
Methylene (-CH₂-)65 - 70
Nitrophenoxy C-1 (C-O)150 - 153
Nitrophenoxy C-2 (C-NO₂)140 - 143
Nitrophenoxy C-3120 - 123
Nitrophenoxy C-4125 - 128
Nitrophenoxy C-5115 - 118
Nitrophenoxy C-6120 - 123
  • Rationale : The carbonyl carbon of the aldehyde will be the most downfield signal. The furan carbons attached to oxygen (C-2 and C-5) will be more downfield than the other furan carbons.[4][5] The methylene carbon will appear in the typical range for an ether linkage. The carbons of the nitrophenoxy ring will have shifts influenced by the electron-withdrawing nitro group and the electron-donating ether oxygen.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence.

  • 2D NMR (Optional but Recommended) : Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons for unambiguous assignment.

Caption: Expected COSY correlations for the aromatic protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.

Expected FT-IR Absorptions:

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aldehyde C-H stretch2820-2850 and 2720-2750Medium
Aldehyde C=O stretch1680-1700Strong
Aromatic C-H stretch3000-3100Medium
Aromatic C=C stretch1450-1600Medium to Strong
Nitro N-O asymmetric stretch1500-1550Strong
Nitro N-O symmetric stretch1335-1370Strong
Ether C-O stretch1050-1250Strong
  • Rationale : The presence of a strong band around 1680-1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.[6] Two strong absorptions in the regions of 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹ are characteristic of the nitro group.[7][8][9] The C-O stretching of the ether linkage will also be a prominent feature.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation : A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺) : A peak at m/z = 247, corresponding to the molecular weight of the compound, should be observed. Due to the presence of aromatic rings, this peak is expected to be reasonably intense.

  • Key Fragmentation Patterns :

    • Loss of the nitro group (-NO₂, 46 Da): A fragment at m/z = 201.

    • Loss of the formyl group (-CHO, 29 Da): A fragment at m/z = 218.

    • Cleavage of the ether bond: A fragment corresponding to the nitrophenoxy cation (m/z = 139) or the furfuryl cation (m/z = 108).

    • Formation of a tropylium-like ion from the nitrophenyl moiety.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization : Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation : Identify the molecular ion peak and propose structures for the major fragment ions to corroborate the proposed overall structure.

Conclusion: A Unified Approach to Structural Verification

The definitive structural confirmation of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde relies on the congruent data from multiple analytical techniques. The proposed synthesis provides a means to obtain the compound, while the collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers a comprehensive and self-validating picture of its molecular architecture. By comparing the experimentally obtained data with the expected values and patterns outlined in this guide, researchers can confidently establish the structure of this molecule, paving the way for its further investigation and application.

References

  • Abraham, R. J., & Matth, D. (2005). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(5), 396-406.
  • ChemRxiv. (2021). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • National Center for Biotechnology Information. (2021). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • University of California, Davis. Infrared Spectroscopy Tutorial: Nitro Groups. [Link]

  • Wiley Analytical Science. (2019). Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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